Sipoglitazar
Description
an antidiabetic agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCAWATPLCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870331 | |
| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342026-92-0 | |
| Record name | Sipoglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIPOGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sipoglitazar: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sipoglitazar is a novel oral therapeutic agent designed as a triple agonist for the peroxisome proliferator-activated receptors (PPARs), with activity on the α, γ, and δ subtypes.[1] Developed for the potential treatment of type 2 diabetes and other metabolic disorders, its mechanism of action is centered on the activation of these nuclear receptors, which are critical regulators of glucose homeostasis, lipid metabolism, and inflammation. However, the clinical development of this compound was discontinued due to safety concerns.
This technical guide will provide a comprehensive overview of the intended mechanism of action of this compound. Given the limited publicly available data on this compound, this document will leverage the extensive research and clinical data on the closely related and clinically approved dual PPARα/γ agonist, Saroglitazar, to infer and illustrate the core signaling pathways and therapeutic effects. This approach provides a robust framework for understanding the pharmacological principles underlying this compound and other drugs in its class.
Introduction to this compound and the PPAR Family
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of a multitude of genes involved in metabolism and cellular differentiation. The three main isotypes are:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to an increase in fatty acid oxidation and a decrease in triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, it plays a pivotal role in adipogenesis, insulin sensitization, and glucose metabolism.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.
This compound was developed as a triple agonist, aiming to combine the beneficial effects of activating all three PPAR subtypes for a comprehensive approach to treating metabolic diseases.[1]
Pharmacodynamics: Receptor Activation Profile
| Compound | Receptor | EC50 | Cell Line |
| Saroglitazar | hPPARα | 0.65 pmol/L | HepG2 |
| Saroglitazar | hPPARγ | 3 nmol/L | HepG2 |
Table 1: In-vitro activation of human PPARα and PPARγ by Saroglitazar. Data extracted from preclinical studies.[2]
Core Signaling Pathways of PPAR Agonism
The therapeutic effects of this compound are mediated through the activation of PPARs, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Lipid Metabolism (Primarily PPARα-mediated)
Activation of PPARα in hepatocytes is central to the regulation of lipid homeostasis. This pathway leads to a reduction in circulating triglycerides and an improvement in the overall lipid profile.
Glucose Homeostasis (Primarily PPARγ-mediated)
The insulin-sensitizing effects of this compound are attributed to the activation of PPARγ, primarily in adipose tissue. This leads to improved glucose uptake and utilization in peripheral tissues.
Preclinical and Clinical Efficacy (Inferred from Saroglitazar Data)
The following tables summarize the preclinical and clinical efficacy of Saroglitazar, which, as a dual PPARα/γ agonist, provides a strong indication of the expected therapeutic outcomes for this compound.
Preclinical Efficacy of Saroglitazar in Animal Models
| Animal Model | Dose (mg/kg) | Parameter | % Reduction (vs. Control) |
| db/db mice | 3 | Serum Glucose | 64.6% |
| db/db mice | 3 | Serum Triglycerides | 54.9% |
| Zucker fa/fa rats | 3 | Serum Triglycerides | 85.5% |
| Zucker fa/fa rats | 3 | Serum Insulin | 84.8% |
Table 2: Preclinical efficacy of Saroglitazar in rodent models of diabetes and dyslipidemia.[2]
Clinical Efficacy of Saroglitazar in Patients with Type 2 Diabetes
| Parameter | Saroglitazar 4 mg | Pioglitazone 45 mg | Study Duration |
| Triglycerides | -45.0% | -15.5% | 24 weeks |
| LDL-C | -5.0% | +2.9% (Increase) | 24 weeks |
| VLDL-C | -45.5% | -16.2% | 24 weeks |
| Total Cholesterol | -7.7% | +2.8% (Increase) | 24 weeks |
| HbA1c | -1.47% (absolute change) | -1.41% (absolute change) | 24 weeks |
Table 3: Comparative clinical efficacy of Saroglitazar and Pioglitazone in patients with diabetic dyslipidemia.[3]
| Parameter | Saroglitazar 4 mg | Placebo | Study Duration |
| ALT Levels | -45.8% | +3.4% (Increase) | 16 weeks |
| Liver Fat Content | -19.7% | +4.1% (Increase) | 16 weeks |
Table 4: Efficacy of Saroglitazar in patients with NAFLD/NASH.
Experimental Protocols
The characterization of PPAR agonists like this compound involves a series of standardized in-vitro and in-vivo experiments.
PPAR Transactivation Assay (In-vitro)
This assay is fundamental for determining the functional potency (EC50) of a compound on each PPAR subtype.
Radioligand Binding Assay (In-vitro)
This assay measures the affinity of a compound for a PPAR subtype by competing with a radiolabeled ligand.
-
Preparation of Receptors: Full-length human recombinant PPARγ or the ligand-binding domain is used.
-
Radioligand: A specific, high-affinity radiolabeled ligand (e.g., [125I]SB-236636 for PPARγ) is used.
-
Competition: The receptors are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: The receptor-ligand complexes are separated from the unbound ligand.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
In-vivo Animal Models
Animal models are crucial for evaluating the in-vivo efficacy and safety of PPAR agonists.
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a standard model for testing anti-diabetic agents.
-
Zucker fa/fa Rats: These rats have a mutation in the leptin receptor, resulting in hyperphagia, obesity, hyperlipidemia, and insulin resistance. They are used to assess effects on both glucose and lipid metabolism.
Conclusion
This compound, as a triple PPAR agonist, was designed to offer a multi-faceted approach to the treatment of type 2 diabetes and dyslipidemia by simultaneously targeting lipid metabolism, glucose homeostasis, and other metabolic pathways. Although its development was halted, the well-documented mechanisms of action of other PPAR agonists, particularly Saroglitazar, provide a clear and detailed understanding of the core pharmacological principles that underpinned this compound's intended therapeutic effects. The data and pathways presented in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and metabolic disease.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Sipoglitazar: A Technical Overview of a Pan-PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipoglitazar is a peroxisome proliferator-activated receptor (PPAR) agonist with activity against all three PPAR subtypes: α, γ, and δ. Developed by Takeda Pharmaceutical Company, it was investigated as a potential treatment for type 2 diabetes and metabolic syndrome. As a pan-PPAR agonist, this compound was designed to offer a multi-faceted approach to managing the complex pathophysiology of these conditions by simultaneously addressing insulin resistance, dyslipidemia, and inflammation. Although its clinical development was discontinued, the science behind this compound offers valuable insights into the therapeutic potential and challenges of targeting the PPAR signaling network. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, mechanism of action, and metabolic fate of this compound.
Discovery and Development
The development of this compound emerged from the broader research efforts into thiazolidinediones (TZDs) and PPAR agonists for the treatment of type 2 diabetes. Takeda has a long history in this area, notably with the discovery and successful commercialization of Pioglitazone, a selective PPARγ agonist.[1] The rationale behind developing pan-PPAR agonists like this compound was to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation and the potential metabolic improvements associated with PPARδ activation.
While the specific timeline and key researchers involved in the discovery of this compound are not extensively detailed in publicly available literature, it is understood to be a product of Takeda's medicinal chemistry programs aimed at identifying novel PPAR modulators with improved efficacy and safety profiles. The development of this compound reached at least Phase II clinical trials before being discontinued. The reasons for discontinuation have not been publicly disclosed.
Chemical Synthesis
Detailed, step-by-step synthesis protocols for this compound are not available in the public domain, such as in peer-reviewed journals or patents. However, based on the chemical structure of this compound and general knowledge of the synthesis of related thiazolidinedione and phenoxyacetic acid derivatives, a putative synthetic route can be proposed for educational purposes.
This proposed scheme involves the coupling of a pre-formed thiazolidinedione core with a substituted phenoxyethanol side chain, a common strategy in the synthesis of glitazar-type molecules. The specific reagents and reaction conditions would be critical for achieving the desired stereochemistry and purity of the final compound.
Mechanism of Action: Pan-PPAR Activation
This compound functions as an agonist for all three subtypes of the peroxisome proliferator-activated receptor: PPARα, PPARγ, and PPARδ. These receptors are ligand-activated transcription factors that play crucial roles in regulating gene expression involved in glucose and lipid metabolism, as well as inflammation.
Upon binding to this compound, the PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of the different PPAR subtypes by this compound is expected to produce the following effects:
-
PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
-
PPARγ Activation: Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and modulates adipocyte differentiation.
-
PPARδ Activation: Ubiquitously expressed, its activation is associated with improved fatty acid metabolism and energy homeostasis.
Quantitative Data
| Parameter | This compound | Pioglitazone (for comparison) |
| Target(s) | PPARα, PPARγ, PPARδ | PPARγ (with some PPARα activity) |
| EC50 hPPARα | Data not publicly available | ~5 µM |
| EC50 hPPARγ | Data not publicly available | ~0.5 µM |
| EC50 hPPARδ | Data not publicly available | Not a significant agonist |
| Bioavailability (Rat) | 95.0% | ~100% |
| Bioavailability (Monkey) | 72.6% | Data not available |
| Primary Route of Elimination | Hepatic metabolism (oxidation and glucuronidation) | Hepatic metabolism (hydroxylation and oxidation) |
Experimental Protocols
Detailed experimental protocols used in the characterization of this compound by Takeda have not been published. However, the following are representative, standard methodologies that would be employed to evaluate a novel PPAR agonist.
PPAR Ligand Binding Assay (Representative Protocol)
This assay is designed to determine the affinity of a test compound for the ligand-binding domain (LBD) of a specific PPAR subtype.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for PPARα, PPARγ, and PPARδ.
Methodology: A competitive binding assay using a radiolabeled or fluorescently-labeled known PPAR ligand (tracer) and the purified LBD of the target PPAR subtype.
-
Reagents and Materials:
-
Purified recombinant human PPARα, γ, or δ LBD.
-
Radiolabeled ([3H]) or fluorescently labeled known PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Scintillation fluid and counter (for radioligand assay) or fluorescence plate reader.
-
-
Procedure:
-
Incubate the PPAR LBD with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free labeled ligand (e.g., using filtration or size-exclusion chromatography).
-
Quantify the amount of bound labeled ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based PPAR Transactivation Assay (Representative Protocol)
This assay measures the ability of a test compound to activate a specific PPAR subtype in a cellular context, leading to the expression of a reporter gene.
Objective: To determine the functional potency (EC50) of this compound as an agonist for each PPAR subtype.
Methodology: Use of a host cell line (e.g., HEK293 or CHO) co-transfected with two plasmids: one expressing the full-length PPAR subtype (or its LBD fused to a GAL4 DNA-binding domain) and a second containing a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.
-
Cell Culture and Transfection:
-
Culture the host cells in appropriate media.
-
Co-transfect the cells with the PPAR expression vector and the PPRE-reporter vector.
-
-
Compound Treatment:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound or a reference agonist.
-
-
Reporter Gene Assay:
-
After an incubation period (typically 18-24 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Plot the reporter gene activity as a function of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Metabolism
The metabolic fate of this compound has been investigated in rats, monkeys, and in vitro using human liver preparations.[2] The primary routes of metabolism are oxidation and glucuronidation.
An interesting and unusual metabolic pathway was identified for this compound.[2] The parent drug is first conjugated with glucuronic acid to form an acyl glucuronide. This glucuronide conjugate is then a substrate for cytochrome P450 enzymes (specifically CYP2C8), which catalyze its oxidation. This is in contrast to the more common metabolic sequence where oxidation precedes glucuronidation.
The major circulating component in plasma following administration is the parent this compound.[2] In rats, the primary route of excretion is via the feces through biliary excretion of the glucuronide conjugate. In monkeys, the metabolites are excreted in both urine and feces.
Conclusion
This compound represents an effort to develop a pan-PPAR agonist to comprehensively address the metabolic abnormalities associated with type 2 diabetes and dyslipidemia. While its clinical development was halted, the compound serves as an important case study in the exploration of multi-target therapies for complex metabolic diseases. The unusual metabolic pathway of this compound also highlights the complexities of drug metabolism and the importance of detailed pharmacokinetic studies in drug development. Further research into the reasons for its discontinuation could provide valuable lessons for the future development of PPAR-targeted therapies.
References
Sipoglitazar: An In-Depth Technical Guide to a PPAR Pan-Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipoglitazar (developmental code name: TAK-559) is a novel oral therapeutic agent that acts as a pan-agonist for the peroxisome proliferator-activated receptors (PPARs), exhibiting triple agonistic activity on the human isoforms hPPAR-α, hPPAR-γ, and hPPAR-δ.[1] This broad-spectrum activation allows this compound to modulate a wide array of genes involved in glucose and lipid metabolism, positioning it as a potential treatment for type 2 diabetes mellitus and associated dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available preclinical and clinical data, and the experimental methodologies relevant to its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates methodologies and data from studies on similar PPAR agonists, such as Saroglitazar, to provide a representative framework for its scientific assessment.
Introduction to PPARs and Pan-Agonism
Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPAR-α, PPAR-γ, and PPAR-δ (also known as PPAR-β), play crucial roles in regulating energy homeostasis.
-
PPAR-α: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPAR-γ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose metabolism.
-
PPAR-δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in improving lipid profiles and insulin sensitivity.
A pan-agonist, such as this compound, simultaneously activates all three PPAR isoforms. This approach offers the potential for a multi-faceted therapeutic effect, addressing hyperglycemia, insulin resistance, and dyslipidemia with a single molecule.
Mechanism of Action of this compound
This compound binds to and activates PPAR-α, -γ, and -δ. This binding induces a conformational change in the receptors, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The activation of the three PPAR isoforms by this compound initiates a cascade of downstream events that collectively improve metabolic parameters.
Caption: this compound-mediated PPAR signaling pathway.
Quantitative Data
Table 1: In Vitro PPAR Binding Affinity of this compound (Illustrative)
| PPAR Isotype | Ligand | Binding Assay Type | Ki (nM) | EC50 (nM) |
| hPPAR-α | This compound | Radioligand Displacement | Data Not Available | Data Not Available |
| hPPAR-γ | This compound | Radioligand Displacement | Data Not Available | Data Not Available |
| hPPAR-δ | This compound | Radioligand Displacement | Data Not Available | Data Not Available |
| Reference | Saroglitazar | Transactivation Assay | 0.00065 (α) | |
| 3 (γ) |
Note: The EC50 values for Saroglitazar are provided for illustrative purposes.
Table 2: Preclinical Efficacy of this compound in Animal Models (Illustrative)
| Animal Model | Treatment Group | Dose (mg/kg/day) | Change in Triglycerides (%) | Change in Fasting Glucose (%) | Change in Insulin (%) |
| db/db mice | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Zucker fa/fa rats | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reference | Saroglitazar | 1 | - | - | -91 |
| Saroglitazar | 3 | -81.7 | - | -84.8 |
Note: Data for Saroglitazar is provided for illustrative purposes.
Table 3: Clinical Efficacy of this compound in Type 2 Diabetes (Illustrative)
| Clinical Trial Phase | Treatment Group | Dose | Change in Triglycerides (%) | Change in HbA1c (%) |
| Phase II | This compound | Data Not Available | Data Not Available | Data Not Available |
| Reference (PRESS V) | Saroglitazar | 2 mg | -26.4 | -0.3 |
| Saroglitazar | 4 mg | -45.0 | -0.3 |
Note: Data from the PRESS V clinical trial of Saroglitazar is provided for illustrative purposes.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following sections outline general methodologies used for evaluating PPAR agonists, which would be applicable to the study of this compound.
In Vitro Assays
-
Objective: To determine the binding affinity of this compound to each PPAR isoform.
-
Methodology: Competitive radioligand displacement assays are commonly employed.
-
Receptor Preparation: The ligand-binding domains (LBDs) of human PPAR-α, -γ, and -δ are expressed as fusion proteins (e.g., with glutathione S-transferase) in E. coli and purified.
-
Assay Conditions: A constant concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPAR-γ) is incubated with the purified PPAR LBD.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the LBD.
-
Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional activity of this compound in activating PPAR-mediated gene transcription.
-
Methodology: A cell-based reporter gene assay is typically used.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
-
Plasmids: Cells are co-transfected with two plasmids:
-
An expression vector containing the LBD of a human PPAR isoform fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the yeast transcription factor (e.g., a UAS promoter).
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Measurement: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal luciferase response (EC50) is calculated.
-
Caption: Workflow for a PPAR transactivation assay.
Preclinical In Vivo Studies
-
Objective: To evaluate the efficacy and safety of this compound in relevant animal models of type 2 diabetes and dyslipidemia.
-
Commonly Used Models:
-
db/db Mice: Genetically diabetic and obese mice that exhibit hyperglycemia, hyperinsulinemia, and insulin resistance.
-
Zucker Diabetic Fatty (ZDF) Rats: A model of obesity, insulin resistance, and type 2 diabetes.
-
High-Fat Diet-Induced Obese Mice/Rats: A diet-induced model that mimics the metabolic abnormalities associated with human obesity and type 2 diabetes.
-
-
Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the start of the study.
-
Grouping: Animals are randomly assigned to different treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Dosing: this compound is typically administered orally once daily for a defined duration (e.g., 2-12 weeks).
-
Monitoring: Body weight, food and water intake are monitored regularly.
-
Efficacy Endpoints:
-
Glycemic Control: Fasting blood glucose, insulin levels, and oral glucose tolerance tests (OGTT) are performed.
-
Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL-C, and low-density lipoprotein cholesterol (LDL-C) are measured.
-
-
Safety Endpoints:
-
Clinical observations for any signs of toxicity.
-
Organ weight analysis at the end of the study.
-
Histopathological examination of key organs.
-
Caption: General workflow for a preclinical animal study.
Clinical Development
Information from a clinical trial of TAK-559 (this compound) indicates its investigation for the treatment of type 2 diabetes mellitus. The study design suggests it has partial PPAR-α agonist activity, potent PPAR-δ activity, and modest PPAR-γ activity at higher concentrations in nonclinical models.[2]
Phase I Clinical Trials
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Design: Typically single-ascending dose and multiple-ascending dose studies.
-
Endpoints:
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics: Measurement of plasma concentrations of this compound over time to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
Phase II Clinical Trials
-
Objective: To evaluate the efficacy and safety of this compound in patients with type 2 diabetes.
-
Design: Randomized, double-blind, placebo-controlled studies.
-
Endpoints:
-
Primary Efficacy: Change from baseline in HbA1c.
-
Secondary Efficacy: Changes in fasting plasma glucose, lipid parameters (triglycerides, HDL-C, LDL-C), and markers of insulin resistance.
-
Safety: Similar to Phase I studies.
-
Conclusion
This compound, as a PPAR pan-agonist, represents a promising therapeutic strategy for the management of type 2 diabetes and dyslipidemia by targeting multiple pathways of metabolic regulation. While specific quantitative data on its direct interactions with PPAR isoforms remain limited in the public literature, the established methodologies for evaluating PPAR agonists provide a clear framework for its continued investigation. Further disclosure of preclinical and clinical data will be crucial for a complete understanding of its therapeutic potential and safety profile. The information compiled in this guide, including the illustrative data and standardized protocols, serves as a valuable resource for researchers and drug development professionals in the field of metabolic diseases.
References
The Pharmacodynamics of Sipoglitazar: An In-depth Technical Guide
Disclaimer: Publicly available, detailed quantitative pharmacodynamic data and specific experimental protocols for Sipoglitazar (also known as TAK-654) are limited. This guide provides a comprehensive overview of its known mechanism of action and, for illustrative purposes, incorporates detailed data and protocols from the closely related, clinically approved dual PPAR agonist, Saroglitazar. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that the quantitative data presented is for a related compound and not this compound itself.
Introduction to this compound
This compound is a novel oral anti-diabetic agent that acts as a triple agonist for the human peroxisome proliferator-activated receptors (PPARs), with activity at the α, γ, and δ isoforms.[1] By targeting all three PPAR subtypes, this compound is designed to offer a broad range of therapeutic effects, addressing the multifaceted nature of metabolic disorders such as type 2 diabetes and dyslipidemia. The activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of gene expression involved in glucose and lipid metabolism, energy homeostasis, and inflammation.
Preclinical studies have shown that after oral administration, this compound is distributed to target tissues, including the liver and adipose tissue.[1] Its metabolism primarily involves oxidation and glucuronidation.[1]
Core Mechanism of Action: PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that, upon activation by a ligand such as this compound, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The three PPAR isoforms have distinct but overlapping functions:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in regulating cholesterol levels.
By activating all three isoforms, this compound aims to provide comprehensive metabolic control, improving both lipid profiles and insulin sensitivity.
Quantitative Pharmacodynamics: A Case Study with Saroglitazar
Due to the limited availability of specific quantitative data for this compound, this section presents data for Saroglitazar, a dual PPARα/γ agonist, to illustrate the typical pharmacodynamic profile of this class of drugs.
Receptor Binding and Activation
The potency of a PPAR agonist is typically determined through in vitro transactivation assays. These assays measure the ability of the compound to activate the transcription of a reporter gene under the control of a PPRE.
Table 1: In Vitro PPAR Transactivation Potency of Saroglitazar [2]
| PPAR Isoform | EC50 Value |
| hPPARα | 0.65 pM |
| hPPARγ | 3 nM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Effects on Target Gene Expression
The therapeutic effects of PPAR agonists are mediated by changes in the expression of target genes involved in lipid and glucose metabolism.
Table 2: Effect of Saroglitazar on Hepatic and Adipose Tissue Gene Expression in db/db Mice [2]
| Tissue | Gene | Fold Change vs. Control |
| Liver | ACO | + 2.4 |
| FATP | + 6.8 | |
| CD36 | + 1.7 | |
| LPL | + 2.9 | |
| ApoCIII | - 70% (downregulation) | |
| Adipose Tissue | aP2 | + 3.5 |
| FATP | + 1.9 | |
| CD36 | + 2.6 | |
| LPL | + 3.1 | |
| ACRP30 | + 1.5 |
In Vivo Pharmacodynamic Effects in Animal Models
Preclinical studies in animal models of diabetes and dyslipidemia are crucial for evaluating the in vivo efficacy of PPAR agonists.
Table 3: In Vivo Effects of Saroglitazar in db/db Mice (12-day treatment)
| Parameter | ED50 (mg/kg) | Maximum Reduction at 3 mg/kg |
| Serum Glucose | 0.19 | 64.6% |
| Serum Triglycerides (TG) | 0.05 | 54.9% |
| Free Fatty Acids (FFA) | 0.19 | 56.1% |
| Serum Insulin (at 1 mg/kg) | - | 91% |
| AUCglucose (OGTT at 1 mg/kg) | - | 59% |
ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum effect.
Table 4: In Vivo Effects of Saroglitazar in Zucker fa/fa Rats
| Parameter | ED50 (mg/kg) | Reduction at 3 mg/kg |
| Serum Triglycerides (TG) | 0.26 | 81.7% |
| Free Fatty Acids (FFA) | - | 69.3% |
| Serum Insulin | - | 84.8% |
| AUCglucose (OGTT) | - | 51.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to characterize the pharmacodynamics of PPAR agonists, based on protocols described for Saroglitazar.
PPAR Transactivation Assay
Objective: To determine the in vitro potency and selectivity of a compound for different PPAR isoforms.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.
-
Transfection: Cells are transiently co-transfected with:
-
An expression vector for the ligand-binding domain of the human PPAR isoform (α or γ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
A β-galactosidase expression vector for normalization of transfection efficiency.
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., Saroglitazar) or a vehicle control for 24 hours.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The fold activation of luciferase activity relative to the vehicle control is calculated. The EC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.
In Vivo Efficacy Study in db/db Mice
Objective: To evaluate the anti-diabetic and lipid-lowering effects of a compound in a genetic model of type 2 diabetes.
Methodology:
-
Animal Model: Male db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Dosing: The test compound (e.g., Saroglitazar) is administered orally once daily for a specified period (e.g., 12 days) at various doses. A control group receives the vehicle.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for measurement of serum glucose, triglycerides, free fatty acids, and insulin.
-
Oral Glucose Tolerance Test (OGTT): On the final day of the study, after an overnight fast, an oral glucose load (e.g., 1.5 g/kg) is administered. Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 120 minutes) to determine the area under the curve (AUCglucose).
-
Gene Expression Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of target gene expression using methods like quantitative real-time PCR (qRT-PCR).
Visualizations
Signaling Pathway of PPAR Agonists
Caption: Simplified signaling pathway of this compound as a PPAR agonist.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo pharmacodynamic study in a diabetic mouse model.
Conclusion
This compound, as a triple PPAR-α, -γ, and -δ agonist, represents a promising therapeutic strategy for managing complex metabolic diseases by simultaneously targeting lipid and glucose abnormalities. While specific quantitative pharmacodynamic data for this compound remains largely proprietary, the detailed information available for the related dual agonist Saroglitazar provides valuable insights into the expected molecular and physiological effects of this class of drugs. The activation of PPARs by these agents leads to significant changes in the expression of genes that govern lipid metabolism and insulin sensitivity, translating into beneficial effects on metabolic parameters in preclinical models. Further publication of detailed data on this compound will be essential to fully characterize its unique pharmacodynamic profile as a triple agonist and its potential clinical utility.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Sipoglitazar's Effect on Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the specific effects of sipoglitazar on gene regulation is limited. Therefore, this guide utilizes data from other peroxisome proliferator-activated receptor (PPAR) agonists, particularly pan-agonists and dual PPAR-α/γ agonists, to illustrate the expected molecular mechanisms and effects on gene expression. The experimental protocols provided are generalized methodologies applicable to the study of PPAR agonists like this compound.
Introduction
This compound is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ[1]. As a member of the glitazar class of drugs, it holds therapeutic potential for metabolic disorders, including type 2 diabetes and dyslipidemia. The pharmacological effects of this compound are mediated through its ability to bind to and activate PPARs, which are ligand-activated transcription factors. This activation leads to the regulation of a complex network of genes involved in glucose and lipid metabolism, as well as inflammation. This technical guide provides an in-depth overview of the core mechanisms of this compound's action on gene regulation, supported by illustrative data from related PPAR agonists, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: PPAR-Mediated Gene Regulation
The primary mechanism by which this compound influences gene expression is through the activation of the PPAR signaling pathway. As a pan-agonist, this compound binds to and activates all three PPAR isoforms:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the differentiation of pre-adipocytes into mature fat cells, enhances insulin sensitivity, and regulates the expression of genes involved in lipid storage and glucose uptake.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in the regulation of fatty acid oxidation and energy homeostasis.
Upon ligand binding, the PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway Diagram
Quantitative Data on Gene Regulation by PPAR Agonists
Regulation of Genes Involved in Lipid Metabolism
PPAR agonists are known to potently regulate genes involved in various aspects of lipid metabolism. Table 1 summarizes the effects of the pan-PPAR agonist chiglitazar on the expression of key lipid metabolism genes in different cell lines[2].
| Gene | Function | Cell Line | Agonist | Fold Change vs. Control |
| CPT-1a | Carnitine Palmitoyltransferase 1A (Fatty Acid Oxidation) | HepG2 (Hepatoma) | Chiglitazar (10 µM) | 2.5 |
| CPT-1b | Carnitine Palmitoyltransferase 1B (Fatty Acid Oxidation) | C2C12 (Myoblast) | Chiglitazar (10 µM) | 3.2 |
| aP2 | Adipocyte Protein 2 (Fatty Acid Binding) | 3T3-L1 (Preadipocyte) | Chiglitazar (10 µM) | 4.1 |
| LPL | Lipoprotein Lipase (Lipid Metabolism) | 3T3-L1 (Preadipocyte) | Chiglitazar (10 µM) | 2.8 |
| UCP-2 | Uncoupling Protein 2 (Thermogenesis) | L-02 (Hepatocyte) | Chiglitazar (10 µM) | 1.9 |
Table 1: Illustrative quantitative data on the regulation of lipid metabolism genes by the pan-PPAR agonist chiglitazar[2]. Data is derived from RT-PCR analysis after 48 hours of treatment.
Regulation of Genes Involved in Glucose Homeostasis
PPARγ activation, in particular, plays a crucial role in improving insulin sensitivity and regulating glucose homeostasis. A key target gene in this process is the glucose transporter type 4 (GLUT4). Studies with the PPARγ agonist pioglitazone have demonstrated its effect on GLUT4 expression[3].
| Gene | Function | Cell Line | Agonist | Fold Change in mRNA |
| GLUT4 | Glucose Transporter Type 4 | 3T3-F442A (Preadipocyte) | Pioglitazone (1 µM) | >20 |
| GLUT1 | Glucose Transporter Type 1 | 3T3-F442A (Preadipocyte) | Pioglitazone (1 µM) | >10 |
Table 2: Illustrative quantitative data on the regulation of glucose transporter gene expression by the PPARγ agonist pioglitazone[3]. Data reflects maximal induction after 7 days of treatment.
Regulation of Genes Involved in Inflammation
PPARs also exert anti-inflammatory effects by regulating the expression of various inflammatory mediators. The dual PPARα/γ agonist saroglitazar has been shown to attenuate the expression of pro-inflammatory genes in murine adipose tissue.
| Gene | Function | Tissue | Agonist | Fold Change vs. Control |
| Tnf-α | Tumor Necrosis Factor-alpha | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |
| Il-6 | Interleukin-6 | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |
| Mcp-1 | Monocyte Chemoattractant Protein-1 | Epididymal White Adipose Tissue | Saroglitazar | ↓ (attenuated) |
Table 3: Illustrative qualitative data on the regulation of inflammatory gene expression by the dual PPARα/γ agonist saroglitazar.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of PPAR agonists on gene regulation. These protocols can be adapted for the study of this compound.
Cell Culture and Treatment
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver-related studies, 3T3-L1 for adipocyte studies) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for optimal growth and treatment response.
-
Adherence: Allow cells to adhere and reach a desired confluency (typically 70-80%) in a humidified incubator at 37°C and 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream applications such as RNA or protein extraction.
Quantitative Real-Time PCR (RT-qPCR)
Protocol:
-
RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green Master Mix).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the PPAR isoform of interest (or a negative control IgG).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of potential target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound, as a pan-PPAR agonist, is expected to exert significant effects on the gene regulatory networks controlling metabolism and inflammation. While direct quantitative data for this compound remains limited in publicly accessible literature, the evidence from related PPAR agonists provides a strong framework for understanding its molecular mechanisms. The activation of PPARα, PPARγ, and PPARδ by this compound likely leads to a coordinated regulation of genes involved in fatty acid oxidation, glucose uptake, lipid storage, and the suppression of inflammatory responses. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the specific gene regulatory effects of this compound and other novel PPAR modulators, ultimately contributing to the development of more effective therapies for metabolic diseases.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-Wide Profiling of Peroxisome Proliferator-Activated Receptor γ in Primary Epididymal, Inguinal, and Brown Adipocytes Reveals Depot-Selective Binding Correlated with Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antidiabetic agent pioglitazone increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Targets of Sipoglitazar
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sipoglitazar was a developmental drug candidate with agonistic activity at three peroxisome proliferator-activated receptor (PPAR) subtypes: PPAR-alpha (PPARα), PPAR-gamma (PPARγ), and PPAR-delta (PPARδ)[1]. The clinical development of this compound was discontinued, and as a result, there is a scarcity of publicly available, in-depth technical data specifically for this compound. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this document, we will leverage data from the closely related and clinically approved dual PPARα/γ agonist, Saroglitazar. This approach will offer valuable insights into the molecular mechanisms and experimental evaluation typical for this class of compounds, while explicitly noting that the quantitative data and detailed protocols pertain to Saroglitazar as a representative example.
Introduction to this compound and Peroxisome Proliferator-Activated Receptors (PPARs)
This compound is a novel anti-diabetic agent characterized by its triple agonistic activity on human PPARs[1]. PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors. There are three main isotypes:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering circulating triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). Its activation improves insulin sensitivity by promoting the storage of fatty acids in adipocytes and modulating the secretion of adipokines.
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.
By targeting all three PPAR subtypes, this compound was designed to offer a comprehensive therapeutic approach to metabolic disorders by simultaneously addressing dyslipidemia, insulin resistance, and other metabolic dysregulations.
Molecular Mechanism of Action: The PPAR Signaling Pathway
The fundamental mechanism of action for this compound and other PPAR agonists involves the regulation of gene expression. Upon entering the cell, the agonist binds to the ligand-binding domain (LBD) of its respective PPAR isotype. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. The entire complex then recruits the necessary cellular machinery to initiate the transcription of these genes, leading to a physiological response.
Caption: General signaling pathway of PPAR agonists like this compound.
Quantitative Analysis of Molecular Interactions: A Look at Saroglitazar
| Molecular Target | Agonist | EC50 Value | Cell Line | Assay Type | Reference |
| Human PPARα | Saroglitazar | 0.65 pM | HepG2 | Transactivation Assay | [4] |
| Human PPARγ | Saroglitazar | 3 nM | HepG2 | Transactivation Assay |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
These data highlight the potent activity of Saroglitazar, particularly on PPARα, which is consistent with its clinical effects on lipid metabolism.
Experimental Protocols for Characterizing PPAR Agonists
The following sections detail representative protocols for key in vitro assays used to characterize the activity of PPAR agonists.
This assay is fundamental for determining the functional potency (EC50) of a compound on a specific PPAR isotype. It measures the ability of a ligand to activate a PPAR, leading to the transcription of a reporter gene.
Objective: To quantify the dose-dependent activation of a specific PPAR isotype by a test compound.
Principle: Cells are transiently co-transfected with two plasmids: an expression vector for the PPAR isotype of interest (e.g., human PPARα) and a reporter vector containing a luciferase gene under the control of a PPRE. When the test compound activates the expressed PPAR, the resulting PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.
Detailed Methodology:
-
Cell Culture:
-
Human hepatoma cells (HepG2) or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Cells are seeded in 24-well plates to reach 70-80% confluency on the day of transfection.
-
A transfection mixture is prepared containing:
-
An expression plasmid for the human PPAR isotype (e.g., pcDNA3.1-hPPARα).
-
A reporter plasmid with a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing β-galactosidase (for normalization of transfection efficiency).
-
-
The plasmids are mixed with a transfection reagent (e.g., Lipofectamine 2000) and added to the cells according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Saroglitazar) or a vehicle control (e.g., DMSO). A positive control (a known potent agonist for the specific PPAR isotype) is also included.
-
Cells are incubated with the compounds for another 24 hours.
-
-
Luciferase Assay:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The cell lysate is then assayed for luciferase activity using a luminometer.
-
β-galactosidase activity is also measured to normalize the luciferase readings for variations in transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for a PPAR transactivation assay.
This assay is particularly relevant for assessing the activity of PPARγ agonists, as PPARγ is the master regulator of adipogenesis.
Objective: To determine the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes.
Principle: 3T3-L1 preadipocytes are treated with a differentiation-inducing cocktail, which typically includes insulin, a glucocorticoid (like dexamethasone), and a phosphodiesterase inhibitor (like IBMX). A PPARγ agonist will enhance this differentiation process, leading to the accumulation of lipid droplets within the cells. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O dye.
Detailed Methodology:
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum.
-
Cells are grown to confluence in 6-well plates. It is crucial to allow the cells to become contact-inhibited for 2 days post-confluence before inducing differentiation.
-
-
Differentiation Induction (Day 0):
-
The growth medium is replaced with a differentiation medium (DMEM with 10% FBS) containing:
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
The test compound (e.g., this compound) at various concentrations, a positive control (e.g., Rosiglitazone), and a vehicle control.
-
-
-
Maturation (Day 2 onwards):
-
After 2 days, the differentiation medium is replaced with a maturation medium (DMEM with 10% FBS) containing only 10 µg/mL insulin and the respective test compounds.
-
This medium is replenished every 2 days for a total of 8-10 days, by which time mature adipocytes with visible lipid droplets will have formed.
-
-
Oil Red O Staining:
-
The cells are washed with PBS and then fixed with 10% formalin for 1 hour.
-
After fixation, the cells are washed with water and then with 60% isopropanol.
-
The cells are then stained with a working solution of Oil Red O for 20 minutes to stain the intracellular lipid droplets.
-
-
Quantification:
-
After staining, the cells are washed repeatedly with water to remove unbound dye.
-
The stained lipid droplets can be visualized and imaged under a microscope.
-
For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol.
-
The absorbance of the eluted dye is measured at approximately 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.
-
Effects on Target Gene Expression
The activation of PPARs by agonists like this compound leads to changes in the expression of a wide array of genes involved in lipid and glucose metabolism.
-
PPARα Target Genes: In the liver, activation of PPARα upregulates genes involved in fatty acid uptake (e.g., CD36), mitochondrial and peroxisomal fatty acid oxidation (e.g., CPT1, ACOX1), and ketogenesis.
-
PPARγ Target Genes: In adipose tissue, PPARγ activation induces the expression of genes responsible for fatty acid uptake and storage (e.g., LPL, CD36, FABP4), and adipokines such as adiponectin (ADIPOQ), which has insulin-sensitizing effects.
-
PPARδ Target Genes: Activation of PPARδ in muscle and other tissues enhances the expression of genes involved in fatty acid oxidation and energy expenditure.
The specific gene expression profile induced by a triple agonist like this compound would be a complex interplay of the activation of all three isotypes, contributing to its overall therapeutic effect.
Conclusion
This compound is a triple PPARα/γ/δ agonist that was developed for the treatment of metabolic disorders. Although its clinical development was halted, the principles of its molecular action through the PPAR signaling pathway are well-understood and shared by other drugs in its class. By activating these key metabolic regulators, this compound was designed to modulate the expression of a wide network of genes, leading to improved lipid profiles and enhanced insulin sensitivity. The in-depth analysis of related compounds like Saroglitazar, and the standardized experimental protocols for transactivation and differentiation assays, provide a robust framework for understanding and evaluating the molecular pharmacology of PPAR agonists in drug discovery and development.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Sipoglitazar (TAK-559): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipoglitazar, also known as TAK-559, is a potent synthetic agonist targeting multiple peroxisome proliferator-activated receptor (PPAR) subtypes. As a triple agonist for PPARα, PPARγ, and PPARδ, this compound was developed to address the complex metabolic dysregulation characteristic of type 2 diabetes by simultaneously influencing glucose metabolism, lipid homeostasis, and cellular energy expenditure. Although its clinical development was discontinued, the in vitro characterization of this compound provides valuable insights into the pharmacology of pan-PPAR agonists. This technical guide summarizes the key in vitro data and methodologies used to elucidate the activity and mechanism of action of this compound.
Core Activity: PPAR Transactivation
This compound's primary mechanism of action is the direct binding to and activation of PPAR subtypes. This was quantified using transient transactivation assays, which measure the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter element.
Quantitative Analysis of PPAR Activation
The potency of this compound on human PPAR subtypes was determined in transient transactivation assays, revealing a strong dual agonism for hPPARγ1 and hPPARα, with a weaker effect on hPPARδ.[1]
| Receptor Subtype | EC50 (nM) | Notes |
| hPPARγ1 | 31 | Potent activation. This compound acts as a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist rosiglitazone.[1] |
| hPPARα | 67 | Potent activation, with an EC50 value nearly equal to that for hPPARγ1.[1] |
| hPPARδ | >10,000 | Significant activation was observed only at a high concentration of 10 µM.[1] |
Mechanism of Action: Cofactor Modulation
The transcriptional activity of PPARs is regulated by the recruitment of coactivators and the dissociation of corepressors. This compound has been shown to modulate these interactions, a key step in initiating the downstream gene transcription.
Coactivator Recruitment and Corepressor Dissociation
-
Coactivator Recruitment: In vitro studies demonstrated that this compound promotes the recruitment of the coactivator Steroid Receptor Coactivator-1 (SRC-1) to both hPPARγ1 and hPPARα.[1] This interaction is a critical step for the assembly of the transcriptional machinery.
-
Corepressor Dissociation: Furthermore, this compound was found to induce the dissociation of the corepressor Nuclear Receptor Corepressor (NCoR) from both hPPARγ1 and hPPARα. The release of corepressors is a prerequisite for the binding of coactivators and subsequent gene activation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.
This compound signaling pathway.
In vitro characterization workflow.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the available literature and standard methodologies for PPAR agonists, the following outlines the likely approaches taken.
Transient Transactivation Assay
This assay is fundamental to determining the functional potency and efficacy of a PPAR agonist.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CV-1) is cultured in appropriate media. Cells are then transiently co-transfected with three plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ).
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: Normalized luciferase activity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Coactivator Recruitment / Corepressor Dissociation Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to study the interaction between nuclear receptors and their cofactors.
-
Assay Components:
-
Recombinant purified PPAR-LBD, often tagged with an antibody donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody).
-
A biotinylated peptide corresponding to the receptor-interacting domain of a coactivator (e.g., SRC-1) or corepressor (e.g., NCoR).
-
An acceptor fluorophore coupled to streptavidin (e.g., XL665).
-
-
Assay Principle:
-
Coactivator Recruitment: In the presence of an agonist like this compound, the PPAR-LBD undergoes a conformational change that allows the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
Corepressor Dissociation: In the basal state, the PPAR-LBD is bound to the corepressor peptide, generating a FRET signal. The addition of an agonist causes the dissociation of the corepressor, leading to a decrease in the FRET signal.
-
-
Procedure: The assay components are mixed in a microplate with varying concentrations of this compound. After incubation, the FRET signal is measured.
-
Data Analysis: The change in FRET signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment or IC50 for corepressor dissociation.
In Vitro Metabolism
The metabolic fate of this compound was investigated in human and rat liver microsomes and hepatocytes.
-
Primary Metabolic Pathways: The main routes of metabolism for this compound in humans are oxidation and glucuronidation.
-
Key Metabolites: The primary metabolites identified are a de-ethylated metabolite (M-I) and a glucuronide conjugate of the parent compound (this compound-G).
-
Enzymes Involved: The formation of the M-I metabolite from this compound-G is primarily catalyzed by the cytochrome P450 enzyme CYP2C8.
Conclusion
The in vitro characterization of this compound (TAK-559) reveals it to be a potent dual agonist of hPPARγ1 and hPPARα, with a significantly weaker activity on hPPARδ. Its mechanism of action involves the direct binding to these receptors, leading to the recruitment of the coactivator SRC-1 and the dissociation of the corepressor NCoR, which in turn initiates the transcription of target genes. While the clinical development of this compound was halted, the detailed understanding of its in vitro pharmacology remains a valuable reference for the development of next-generation PPAR modulators for the treatment of metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Sipoglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sipoglitazar
This compound is a novel anti-diabetic agent that functions as a triple agonist for human peroxisome proliferator-activated receptors (hPPARs), with activity on hPPAR-γ, hPPAR-α, and hPPAR-δ.[1] PPARs are nuclear receptors that are critical in the regulation of glucose and lipid metabolism.[2] As a triple agonist, this compound is designed to concurrently manage dyslipidemia and hyperglycemia by activating these different PPAR isotypes. PPAR-α is primarily involved in fatty acid oxidation, while PPAR-γ is a key regulator of adipogenesis and insulin sensitivity. The activation of all three PPAR isotypes suggests a broad therapeutic potential in metabolic diseases.
These application notes provide detailed protocols for the in vitro evaluation of this compound's activity on PPARα and PPARγ, the two most commonly studied isotypes for dual-agonist drugs. The methodologies described include reporter gene assays to determine functional potency, competitive binding assays to assess receptor affinity, and gene expression analysis to confirm target gene engagement in cellular models.
Data Presentation: In Vitro Potency of Comparative PPAR Agonists
| Compound | PPAR Isotype | EC50 Value | Cell Line | Reference |
| Saroglitazar | hPPARα | 0.65 pM | HepG2 | [3][4] |
| hPPARγ | 3 nM | HepG2 | [3] | |
| Ragaglitazar | hPPARα | 270 nM | - | |
| hPPARγ | 324 nM | - | ||
| Chiglitazar | hPPARα | 1.2 µM | - | |
| hPPARγ | 0.08 µM | - | ||
| hPPARδ | 1.7 µM | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
PPARα/γ Transactivation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of this compound to activate PPARα and PPARγ, leading to the transcription of a reporter gene.
Materials:
-
HEK293T or HepG2 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 or similar transfection reagent
-
PPARα and PPARγ expression vectors
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Culture: Maintain HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Prepare a separate mixture of Lipofectamine 2000 in Opti-MEM.
-
Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and then add to the cells.
-
Incubate the cells for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in culture medium. The final DMSO concentration should be less than 0.1%.
-
24 hours post-transfection, add the this compound dilutions to the cells. Include a vehicle-only control.
-
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Competitive Binding Assay (TR-FRET)
This assay determines the binding affinity of this compound to the PPARα and PPARγ ligand-binding domains (LBDs).
Materials:
-
GST-tagged PPARα-LBD and PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPAR ligand (tracer)
-
This compound
-
Assay buffer
-
384-well plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the PPAR-LBD, anti-GST antibody, fluorescent tracer, and various concentrations of this compound in the assay buffer.
-
Assay Plate Setup:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the PPAR-LBD, anti-GST antibody, and fluorescent tracer mixture to all wells.
-
Include wells with no this compound (maximum FRET signal) and wells with a high concentration of a known PPAR agonist (background FRET signal).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
Gene Expression Analysis (qPCR)
This protocol is for measuring the change in the expression of PPAR target genes in response to this compound treatment in a relevant cell line (e.g., HepG2 for liver-related effects, or differentiated 3T3-L1 for adipocyte-related effects).
Materials:
-
HepG2 or 3T3-L1 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1 for PPARα; CD36, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for each target and housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Present the data as fold change in gene expression.
-
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Sipoglitazar Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipoglitazar (designated as TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and alpha (PPARα), with weaker activity towards PPARδ.[1] Developed as a potential treatment for type 2 diabetes, its clinical development was discontinued. Consequently, extensive public-domain data from in vivo animal studies for this compound are scarce.
This document provides detailed application notes and protocols for utilizing animal models in the research of dual PPARα/γ agonists, using the closely related and clinically approved compound, Saroglitazar , as a primary example. The methodologies and findings from Saroglitazar research are highly relevant and predictive for designing and interpreting studies on this compound and other compounds in this class.
Mechanism of Action: PPAR Agonism
This compound and Saroglitazar exert their therapeutic effects by activating PPARs, which are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism.[2]
-
PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation leads to increased fatty acid oxidation and reduced triglyceride synthesis. This results in lower circulating triglyceride levels and an improved lipid profile.[2][3]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation enhances insulin sensitivity, promotes adipocyte differentiation, and increases glucose uptake in peripheral tissues.[4]
The dual agonism of these compounds allows for a multi-faceted approach to treating metabolic disorders, simultaneously addressing both dyslipidemia and hyperglycemia.
This compound (TAK-559) In Vitro Activity
In a transient transactivation assay, this compound demonstrated potent agonism for human PPARγ1 and PPARα with EC50 values of 31 nM and 67 nM, respectively. It acted as a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation seen with rosiglitazone. This compound also activated PPARδ at higher concentrations (10 µM).
Signaling Pathway
The activation of PPARα and PPARγ by agonists like this compound initiates a cascade of events leading to the regulation of target gene expression. This involves the recruitment of coactivators and the dissociation of corepressors from the PPAR-RXR heterodimer complex.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of PPAR agonists. The following models are widely used and have been instrumental in the preclinical assessment of Saroglitazar.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia. They are an excellent model for studying the anti-diabetic and lipid-lowering effects of compounds.
-
Zucker fa/fa Rats: These rats also possess a mutation in the leptin receptor, resulting in obesity and severe insulin resistance. They are particularly useful for investigating improvements in insulin sensitivity and dyslipidemia.
-
Diet-Induced Obesity (DIO) Models: C57BL/6 mice or Wistar rats fed a high-fat or high-fat/high-fructose diet develop obesity, insulin resistance, and hepatic steatosis, closely mimicking the metabolic syndrome in humans.
Experimental Protocols
Detailed methodologies for in vivo efficacy studies are provided below, based on published research with Saroglitazar.
Protocol 1: Efficacy Study in db/db Mice
Objective: To evaluate the effect of the test compound on hyperglycemia and dyslipidemia in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice (8-10 weeks old)
-
Test compound (this compound or analogue)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Assay kits for triglycerides, free fatty acids, and insulin
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week.
-
Randomization: Randomize animals into treatment groups (n=6-8 per group) based on baseline blood glucose and body weight.
-
Dosing: Administer the test compound or vehicle daily by oral gavage for a period of 12-14 days. Doses for Saroglitazar typically range from 0.01 to 3 mg/kg.
-
Blood Glucose Monitoring: Measure non-fasted blood glucose from a tail snip at baseline and periodically throughout the study.
-
Oral Glucose Tolerance Test (OGTT): On the final day of the study, after an overnight fast, administer an oral glucose load (1.5 g/kg). Collect blood samples at 0, 30, 60, and 120 minutes post-glucose administration to measure glucose levels.
-
Terminal Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture for the analysis of serum triglycerides, free fatty acids, and insulin.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Efficacy Study in Zucker fa/fa Rats
Objective: To assess the impact of the test compound on insulin sensitivity and dyslipidemia.
Materials:
-
Male Zucker fa/fa rats (10-12 weeks old)
-
Test compound
-
Vehicle
-
Oral gavage needles
-
Equipment for hyperinsulinemic-euglycemic clamp study (optional, for detailed insulin sensitivity assessment)
-
Blood collection and analysis supplies as in Protocol 1
Procedure:
-
Acclimatization and Randomization: Similar to the db/db mouse protocol.
-
Dosing: Administer the test compound or vehicle daily by oral gavage for 14-15 days. Doses for Saroglitazar typically range from 1 to 10 mg/kg.
-
Biochemical Analysis: At the end of the treatment period, collect fasting blood samples to measure glucose, insulin, triglycerides, and free fatty acids.
-
Oral Glucose Tolerance Test (OGTT): Can be performed as described in the db/db mouse protocol.
-
Hyperinsulinemic-Euglycemic Clamp (Optional): This is a gold-standard technique to assess insulin sensitivity. It involves a continuous infusion of insulin and a variable infusion of glucose to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.
Protocol 3: Efficacy Study in a Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of the test compound in a model that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Test compound
-
Vehicle
-
Oral gavage needles
-
Blood collection and analysis supplies
Procedure:
-
Induction of Obesity: Feed animals a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Randomization and Dosing: Randomize obese animals into treatment groups and administer the test compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Assessments: Perform OGTT and collect terminal blood samples for biochemical analysis as described in the previous protocols.
-
Histopathology: Collect liver and adipose tissue for histological analysis to assess steatosis and adipocyte morphology.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a PPAR agonist in an animal model of diabetes.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Saroglitazar, which can be expected to be similar for an effective dual PPARα/γ agonist like this compound.
Table 1: Effects of Saroglitazar in db/db Mice (12-day treatment)
| Parameter | Vehicle Control | Saroglitazar (1 mg/kg) | Saroglitazar (3 mg/kg) | Pioglitazone (60 mg/kg) |
| Serum Glucose (% reduction) | - | 48.2% | 64.6% | 63% |
| Serum Triglycerides (% reduction) | - | 45.1% | 54.9% | 59% |
| Serum Free Fatty Acids (% reduction) | - | 49.8% | 56.1% | - |
| Serum Insulin (% reduction) | - | 91% | - | - |
| AUC Glucose in OGTT (% reduction) | - | 59% | - | - |
Table 2: Effects of Saroglitazar in Zucker fa/fa Rats (14-day treatment)
| Parameter | Vehicle Control | Saroglitazar (1 mg/kg) | Saroglitazar (3 mg/kg) | Pioglitazone (30 mg/kg) |
| Serum Triglycerides (% reduction) | - | 75.2% | 81.7% | 82% |
| Serum Free Fatty Acids (% reduction) | - | 58.4% | 69.3% | 84% |
| Serum Insulin (% reduction) | - | 78.3% | 84.8% | 95% |
| AUC Glucose in OGTT (% improvement) | - | 42.1% | 51.5% | 39% |
Table 3: Effects of Saroglitazar on Insulin Sensitivity in Zucker fa/fa Rats (15-day treatment)
| Parameter | Vehicle Control | Saroglitazar (1 mg/kg) | Saroglitazar (10 mg/kg) |
| Glucose Infusion Rate (GIR) (% increase) | - | 59% | 109% |
Table 4: Effects of Saroglitazar in a High-Fat, High-Fructose Diet-Induced Obese Mouse Model (8-week treatment)
| Parameter | Control Diet | High-Fat/High-Fructose Diet (Vehicle) | High-Fat/High-Fructose Diet + Saroglitazar (3 mg/kg) |
| Body Weight (g) | ~25 | ~40 | ~35 |
| Fasting Blood Glucose (mg/dL) | ~140 | ~200 | ~160 |
| Serum Triglycerides (mg/dL) | ~80 | ~150 | ~100 |
Disclaimer: The quantitative data presented above are for Saroglitazar and are intended to be representative of the expected effects of a dual PPARα/γ agonist. Actual results for this compound may vary.
References
Sipoglitazar Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Sipoglitazar: this compound is a triple agonist of peroxisome proliferator-activated receptors (PPAR) gamma (γ), alpha (α), and delta (δ). Its development was discontinued in 2006, and as a result, publicly available data on its use in in vivo efficacy studies is limited. These application notes will provide the available pharmacokinetic data for this compound and, to offer comprehensive and practical guidance for in vivo studies of similar compounds, will detail protocols and dosages using the closely related and well-documented dual PPARα/γ agonist, saroglitazar, as a representative example.
Introduction to this compound and PPAR Agonism
This compound is a novel anti-diabetic agent that activates all three PPAR isoforms (α, γ, and δ). These receptors are ligand-inducible transcription factors that play crucial roles in regulating glucose and lipid metabolism, energy homeostasis, and inflammation.[1]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation generally leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and lipid storage, thereby improving insulin sensitivity in peripheral tissues.
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.
The triple agonism of this compound suggests a potential for comprehensive metabolic regulation.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies have been conducted in rats and monkeys, providing insights into the absorption, distribution, metabolism, and excretion of this compound.[1]
| Parameter | Sprague-Dawley Rats | Cynomolgus Monkeys |
| Oral Bioavailability | 95.0% | 72.6% |
| Primary Route of Excretion | Feces (via biliary excretion) | Urine and Feces |
| Major Metabolites | This compound-G (in bile) | M-I-G (in urine), M-I (in feces) |
| Tissue Distribution (Rats) | Relatively high concentrations in the liver and adipose tissue. | Not specified. |
Table 1: Summary of this compound Pharmacokinetics in Animal Models.[1]
In Vivo Study Design: Protocols Using Saroglitazar as a Representative Dual PPARα/γ Agonist
Due to the limited availability of in vivo efficacy data for this compound, the following protocols are based on studies conducted with saroglitazar, a dual PPARα/γ agonist.[2][3] These protocols can be adapted for the study of other PPAR agonists.
Animal Models
The choice of animal model is critical for studying metabolic diseases. Commonly used models for evaluating PPAR agonists include:
-
db/db Mice: A model of genetic obesity, insulin resistance, and type 2 diabetes.
-
Zucker fa/fa Rats: A model of genetic obesity, hyperlipidemia, and insulin resistance.
-
Golden Syrian Hamsters (on a high-fat, high-cholesterol diet): A model for studying dyslipidemia.
Recommended Dosages for Saroglitazar in Preclinical Models
The following table summarizes the oral dosages of saroglitazar used in various animal models and the observed effects.
| Animal Model | Dosage Range (oral gavage) | Duration | Key Findings |
| db/db Mice | 0.01 - 3 mg/kg/day | 12 days | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose. ED50 for glucose reduction: 0.19 mg/kg. ED50 for triglyceride reduction: 0.05 mg/kg. |
| Zucker fa/fa Rats | 0.01 - 10 mg/kg/day | 14 days | Dose-dependent reduction in serum triglycerides and improvement in oral glucose tolerance. At 3 mg/kg: 81.7% reduction in triglycerides, 69.3% reduction in free fatty acids. |
| Golden Syrian Hamsters (High-Fat/High-Cholesterol Diet) | 0.03 - 10 mg/kg/day | 14 days | Significant reduction in triglycerides, total cholesterol, and LDL cholesterol. |
Table 2: Summary of Saroglitazar Dosages and Efficacy in In Vivo Models.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance and the effect of the compound on insulin sensitivity.
Protocol (adapted from db/db mice studies):
-
Fast animals overnight (typically 12-16 hours) with free access to water.
-
Administer the test compound (e.g., saroglitazar) or vehicle via oral gavage at the specified dose.
-
After a set time post-dosing (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2-3 g/kg) via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to quantify the effect on glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a quantitative measure of insulin sensitivity.
Protocol (adapted from Zucker fa/fa rat studies):
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.
-
Fast the animals for 5-6 hours before the clamp procedure.
-
Administer the test compound or vehicle at the specified time before the clamp.
-
Start a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of glucose solution (e.g., 20% dextrose) to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflow
PPARα and PPARγ Signaling Pathway
Caption: PPARα/γ signaling pathway activated by an agonist like this compound.
In Vivo Experimental Workflow
Caption: A typical workflow for in vivo studies of metabolic drugs.
Conclusion
While specific in vivo efficacy and dosage data for the discontinued compound this compound are scarce, its known pharmacokinetic profile in rats and monkeys provides a foundation for further investigation. For researchers designing new in vivo studies on PPAR agonists, the detailed protocols and dosage information from studies on the related compound, saroglitazar, offer a valuable and practical guide. The experimental designs and methodologies outlined here can be adapted to evaluate the therapeutic potential of novel PPAR agonists in relevant preclinical models of metabolic disease.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar- a novel PPAR-i----i---i----i- agonist with predominant PPAR-i----i- activity- shows li | British Pharmacological Society [bps.ac.uk]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Sipoglitazar Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipoglitazar (TAK-559) is a potent triple agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ.[1][2] These nuclear receptors are critical regulators of glucose and lipid metabolism, making this compound a compound of interest for the treatment of metabolic diseases. This document provides detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound. The assays described herein are designed to assess the potency and functional effects of this compound on each of the three PPAR subtypes.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in key cell-based assays.
Table 1: Potency of this compound on Human PPAR Subtypes in a Reporter Gene Assay
| PPAR Subtype | EC50 (nM) | Notes |
| PPARα | 67 | Potent agonist activity. |
| PPARγ1 | 31 | Most potent agonist activity among the subtypes. Partial agonist with ~68% maximal activation compared to Rosiglitazone.[1] |
| PPARδ | >10,000 | Significant activation observed only at high concentrations (10 µM).[1] |
Table 2: Expected Outcomes in Functional Cell-Based Assays for this compound
| Assay | Cell Line | Expected Outcome with this compound Treatment | Key Target Genes/Proteins |
| Glucose Uptake | L6 Myotubes, 3T3-L1 Adipocytes | Increased glucose uptake | GLUT4 translocation |
| Adipocyte Differentiation | 3T3-L1 Preadipocytes | Enhanced differentiation into mature adipocytes | PPARγ, C/EBPα, aP2 |
| Target Gene Expression | HepG2 (liver), 3T3-L1 (adipose) | Upregulation of PPAR target genes | PPARα: ACOX1, CPT1APPARγ: CD36, aP2 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
PPAR Reporter Gene Assay
Objective: To determine the potency (EC50) and selectivity of this compound for each human PPAR subtype (α, γ, and δ).
Principle: This assay utilizes engineered cell lines that co-express a specific human PPAR subtype ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Ligand binding to the PPAR fusion protein activates transcription of the luciferase gene, resulting in a measurable light signal.
Materials:
-
HEK293 or other suitable host cells stably expressing the hPPARα-GAL4, hPPARγ-GAL4, or hPPARδ-GAL4 fusion protein and a luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.
-
This compound stock solution (in DMSO).
-
Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the PPAR reporter cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (reference agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Glucose Uptake Assay
Objective: To assess the functional effect of this compound on glucose uptake in insulin-sensitive cells.
Principle: This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into cells. Increased glucose transporter (e.g., GLUT4) translocation to the cell surface, a downstream effect of PPARγ activation, will result in higher intracellular fluorescence.
Materials:
-
L6 myoblasts or 3T3-L1 preadipocytes.
-
Differentiation medium for 3T3-L1 cells (DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX).
-
L6 myotube differentiation medium (MEM with 2% horse serum).
-
This compound stock solution (in DMSO).
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Differentiation:
-
3T3-L1 Adipocytes: Seed 3T3-L1 preadipocytes and grow to confluence. Induce differentiation by treating with differentiation medium for 2 days, followed by maintenance in DMEM with 10% FBS and insulin for an additional 6-8 days until mature adipocytes are formed.
-
L6 Myotubes: Seed L6 myoblasts and grow to ~80% confluence. Induce differentiation by switching to MEM with 2% horse serum for 5-7 days.
-
-
This compound Treatment: Treat the differentiated cells with various concentrations of this compound for 24-48 hours.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 1-2 hours.
-
2-NBDG Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm) or by flow cytometry.
-
Data Analysis: Normalize the fluorescence signal to a cell viability marker (e.g., Hoechst stain for DNA content) and express the results as fold change over the vehicle control.
Adipocyte Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Principle: PPARγ is a master regulator of adipogenesis. Activation of PPARγ by this compound is expected to promote the differentiation of preadipocytes, which can be visualized by the accumulation of lipid droplets stained with Oil Red O.
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium (as described in the glucose uptake assay).
-
This compound stock solution (in DMSO).
-
Oil Red O staining solution.
-
Formalin (10%).
-
60% Isopropanol.
-
Microscope.
Protocol:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with differentiation medium containing various concentrations of this compound.
-
Maintenance: After 2 days, replace the induction medium with maintenance medium (DMEM, 10% FBS, insulin) containing the respective concentrations of this compound. Replenish the medium every 2 days for a total of 8-10 days.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour at room temperature.
-
Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O staining solution and incubate for 20 minutes.
-
Wash and Visualization: Remove the staining solution and wash the cells with water until the excess stain is removed. Visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Target Gene Expression Analysis
Objective: To confirm that this compound modulates the expression of known PPAR target genes.
Principle: Upon activation by this compound, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This can be quantified using real-time quantitative PCR (RT-qPCR).
Materials:
-
HepG2 cells (for PPARα targets) or differentiated 3T3-L1 adipocytes (for PPARγ targets).
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
RT-qPCR master mix.
-
Primers for target genes (e.g., ACOX1, CPT1A for PPARα; CD36, aP2 for PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin).
-
RT-qPCR instrument.
Protocol:
-
Cell Treatment: Seed and treat the appropriate cell line with various concentrations of this compound for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change over the vehicle control.
References
- 1. A novel oxyiminoalkanoic acid derivative, TAK-559, activates human peroxisome proliferator-activated receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sipoglitazar in Non-alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Sipoglitazar and its close analog, Saroglitazar, are dual peroxisome proliferator-activated receptor (PPAR) agonists with activity towards PPARα and PPARγ.[1][2][3] This dual agonism makes them promising therapeutic candidates for NAFLD/NASH by simultaneously targeting lipid metabolism, insulin sensitivity, and inflammation.[2][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical NAFLD models, including detailed protocols for model induction, drug administration, and analytical procedures to assess efficacy. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound and other PPAR agonists.
II. Mechanism of Action of this compound in NAFLD
This compound exerts its therapeutic effects in NAFLD primarily through the activation of PPARα and PPARγ, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation.
-
PPARα Activation: Primarily expressed in the liver, PPARα activation by this compound enhances fatty acid β-oxidation, leading to a reduction in hepatic triglyceride accumulation (steatosis).
-
PPARγ Activation: Activation of PPARγ, predominantly in adipose tissue, improves insulin sensitivity, which in turn reduces the flux of free fatty acids to the liver. PPARγ agonism also has anti-inflammatory effects in the liver by inhibiting the activation of pro-inflammatory signaling pathways.
The combined activation of both PPARα and PPARγ by this compound results in a multi-faceted approach to treating NAFLD/NASH, addressing steatosis, insulin resistance, and inflammation.
Caption: this compound's dual PPARα/γ activation in adipose tissue and liver.
III. Quantitative Data Summary
The following tables summarize the reported effects of Saroglitazar (a close analog of this compound) in preclinical and clinical studies of NAFLD/NASH.
Table 1: Effects of Saroglitazar on Key Parameters in a Diet-Induced Mouse Model of NASH
| Parameter | Vehicle Control (WDSW) | Saroglitazar (WDSW) | Pioglitazone (WDSW) |
| Body Weight (g) | 45.2 ± 1.5 | 36.8 ± 1.2 | 38.1 ± 1.8 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.4 ± 0.1 | 1.5 ± 0.1 |
| HOMA-IR | 18.2 ± 2.5 | 8.9 ± 1.1 | 9.5 ± 1.3 |
| Serum ALT (U/L) | 125.6 ± 15.3 | 65.4 ± 8.7 | 70.2 ± 9.1 |
| Serum Triglycerides (mg/dL) | 148.3 ± 12.1 | 85.7 ± 9.8 | 92.4 ± 10.5 |
| Serum Total Cholesterol (mg/dL) | 210.5 ± 18.4 | 155.2 ± 14.6 | 198.7 ± 16.9 |
| NAFLD Activity Score (NAS) | 6.8 ± 0.4 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| Fibrosis Stage | 2.5 ± 0.3 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| WDSW: Western Diet Sugar Water. Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Table 2: Effects of Saroglitazar in a 16-Week Randomized Controlled Trial in Patients with NAFLD/NASH
| Parameter | Placebo | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg |
| ALT (% change from baseline) | +3.4% | -25.5% | -27.7% | -45.8% |
| Liver Fat Content (% change) | +4.1% | - | - | -19.7% |
| HOMA-IR (change from baseline) | -1.3 | - | - | -6.3 |
| Triglycerides (mg/dL change) | -5.3 | - | - | -68.7 |
| Adiponectin (μg/mL change) | +0.3 | - | - | +1.3 |
| p < 0.05 vs. Placebo. |
IV. Experimental Protocols
A. In Vivo NAFLD/NASH Model Induction
A variety of dietary and chemical induction methods can be used to establish NAFLD/NASH models in mice. The choice of model depends on the specific research question.
1. High-Fat Diet (HFD)-Induced NAFLD
This model recapitulates the metabolic abnormalities associated with human NAFLD, such as obesity and insulin resistance.
-
Animals: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: A diet with 45% to 60% of calories derived from fat. The source of fat (e.g., lard, milk fat) can influence the phenotype.
-
Duration: 16 weeks or longer to develop steatosis, inflammation, and mild fibrosis.
-
Protocol:
-
Acclimatize male C57BL/6J mice (6-8 weeks old) for one week with ad libitum access to standard chow and water.
-
Divide mice into a control group (fed a standard chow diet) and an HFD group.
-
Provide the respective diets and water ad libitum for 16-24 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood and liver tissue for analysis.
-
2. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH
This model rapidly induces severe steatohepatitis and fibrosis without significant weight gain.
-
Animals: C57BL/6J or BALB/c mice.
-
Diet: A high-fat (60 kcal% fat) diet deficient in choline and containing 0.1% methionine.
-
Duration: 6-14 weeks to induce significant fibrosis.
-
Protocol:
-
Acclimatize male mice for one week.
-
Provide the CDAHFD and water ad libitum. A control group should receive a corresponding control diet.
-
Monitor body weight regularly.
-
Sacrifice mice at desired time points (e.g., 6, 8, 12 weeks) for tissue collection.
-
3. Methionine and Choline Deficient (MCD) Diet-Induced NASH
This is a widely used model that rapidly induces steatohepatitis, inflammation, and fibrosis, but is associated with weight loss.
-
Animals: C57BL/6J mice.
-
Diet: A diet completely lacking methionine and choline.
-
Duration: 4-10 weeks.
-
Protocol:
-
Acclimatize male C57BL/6J mice for one week.
-
Provide the MCD diet or a control diet with sufficient methionine and choline ad libitum.
-
Monitor body weight, as significant weight loss is expected.
-
Collect samples for analysis after the desired duration.
-
4. Carbon Tetrachloride (CCl4)-Induced Fibrosis
CCl4 is a hepatotoxin used to induce liver fibrosis and cirrhosis. It is often used in combination with a high-fat diet.
-
Animals: Various mouse strains can be used, including A/J and C57BL/6J.
-
Administration: Intraperitoneal (i.p.) injection of CCl4 (typically 0.5-1.0 mL/kg body weight) diluted in a vehicle like olive oil or mineral oil.
-
Frequency: Twice weekly injections for 4-8 weeks or longer to establish significant fibrosis.
-
Protocol:
-
Prepare a solution of CCl4 in olive oil (e.g., 1:4 v/v).
-
Administer the CCl4 solution via i.p. injection twice a week. Control animals receive vehicle injections.
-
Monitor animal health closely for signs of toxicity.
-
Sacrifice animals 24-48 hours after the final injection for sample collection.
-
B. This compound Treatment Protocol (In Vivo)
-
Drug Preparation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) daily.
-
Dosage: Based on preclinical studies with Saroglitazar, a dose range of 1-10 mg/kg body weight is appropriate for mice.
-
Administration: Administer this compound or vehicle once daily via oral gavage.
-
Treatment Period: The duration of treatment will depend on the NAFLD model and study objectives, typically ranging from 4 to 12 weeks.
Caption: A typical experimental workflow for an in vivo this compound study.
C. Analytical Procedures
1. Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of liver morphology, steatosis, inflammation, and ballooning.
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate sections.
-
Stain with hematoxylin to stain nuclei blue.
-
Counterstain with eosin to stain cytoplasm and extracellular matrix pink.
-
Dehydrate and mount with a coverslip.
-
-
Sirius Red Staining: For visualization and quantification of collagen to assess fibrosis.
-
Use deparaffinized and rehydrated liver sections.
-
Stain with Picro-Sirius red solution for 1 hour.
-
Rinse with acidified water.
-
Dehydrate and mount. Collagen fibers will appear red.
-
-
NAFLD Activity Score (NAS): A semi-quantitative scoring system for grading NAFLD severity based on H&E stained sections.
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
The total NAS is the sum of these three scores (ranging from 0 to 8). A score of ≥5 is considered definite NASH.
-
2. Biochemical Assays
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measured using commercially available kits according to the manufacturer's instructions to assess liver injury.
-
Liver Triglyceride Content:
-
Homogenize a known weight of liver tissue (50-100 mg) in a suitable buffer.
-
Extract total lipids using a solvent mixture (e.g., chloroform:methanol 2:1).
-
Evaporate the solvent and resuspend the lipid extract.
-
Quantify triglyceride levels using a colorimetric or fluorometric assay kit.
-
-
Hydroxyproline Assay: To quantify total collagen content in the liver as a measure of fibrosis.
-
Hydrolyze a known weight of liver tissue in 6N HCl at 110-120°C for 16-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction where hydroxyproline is oxidized and then reacts with a chromogen (e.g., p-dimethylaminobenzaldehyde).
-
Measure the absorbance at ~560 nm and calculate the hydroxyproline content based on a standard curve.
-
3. Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of genes involved in lipid metabolism (e.g., Ppara, Srebf1), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Tgf-β1).
-
Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh, Actb).
-
-
Western Blotting: To analyze the protein levels of key signaling molecules.
-
Extract total protein from liver tissue.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
-
V. Logical Relationships
Caption: Logical flow from this compound treatment to amelioration of NAFLD.
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Metabolism Using Sipoglitazar, a PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipoglitazar is an orally active agonist of the peroxisome proliferator-activated receptors (PPARs), with triple agonistic activity on human PPAR-α, PPAR-γ, and PPAR-δ.[1] This makes it a valuable tool for investigating the complex interplay of these nuclear receptors in regulating lipid and glucose metabolism. Due to the limited availability of detailed public data on this compound, this document will leverage the extensive preclinical and clinical data of Saroglitazar, a closely related dual PPARα/γ agonist, to provide comprehensive application notes and protocols.[2][3] Saroglitazar serves as an excellent model to illustrate the experimental approaches for studying the effects of PPAR agonists on lipid metabolism.
PPARs function as transcription factors that, upon activation, regulate the expression of genes involved in fatty acid uptake and oxidation, lipogenesis, and lipoprotein metabolism.[4] The dual or triple agonism of compounds like this compound and Saroglitazar allows for the simultaneous investigation of lipid-lowering effects (primarily mediated by PPARα) and insulin-sensitizing effects (primarily mediated by PPARγ).[5]
Data Presentation
The following tables summarize the quantitative data for Saroglitazar, which can serve as a reference for designing experiments with this compound and other PPAR agonists.
Table 1: In Vitro Activity of Saroglitazar
| Parameter | Receptor | Value | Cell Line | Assay |
| EC50 | hPPARα | 0.65 pmol/L | HepG2 | PPRE-luc Transactivation Assay |
| EC50 | hPPARγ | 3 nmol/L | HepG2 | PPRE-luc Transactivation Assay |
Data sourced from preclinical studies on Saroglitazar.
Table 2: In Vivo Efficacy of Saroglitazar in Animal Models
| Animal Model | Parameter | ED50 (mg/kg) | Maximum Reduction (%) |
| db/db mice | Serum Triglycerides | 0.05 | 54.9 |
| db/db mice | Serum Free Fatty Acids | 0.19 | 56.1 |
| db/db mice | Serum Glucose | 0.19 | 64.6 |
| Zucker fa/fa rats | Serum Triglycerides | 0.26 | 85.5 |
| Syrian Golden Hamsters (HF-HC diet) | Serum Triglycerides | 0.37 | 89.8 |
Data represents dose-dependent effects observed in various preclinical models of dyslipidemia and diabetes.
Table 3: Effects of Saroglitazar on Lipid Profile in Clinical Studies (PRESS VI Study)
| Parameter | Saroglitazar 2 mg (Mean % Change) | Saroglitazar 4 mg (Mean % Change) | Placebo (Mean % Change) |
| Triglycerides | -45.5 | -46.7 | -7.2 |
| Non-HDL-C | -29.2 | -32.5 | -2.1 |
| VLDL-C | -45.0 | -46.0 | -6.5 |
| Total Cholesterol | -24.8 | -26.1 | -1.8 |
| LDL-C | -26.5 | -31.3 | -1.5 |
| HDL-C | +4.0 | +5.3 | +0.8 |
| Apolipoprotein B | -28.0 | -32.0 | -1.2 |
Results from a 12-week, randomized, double-blind, placebo-controlled study in patients with diabetic dyslipidemia.
Signaling Pathway
The diagram below illustrates the general mechanism of action of a dual PPARα/γ agonist like Saroglitazar in a hepatocyte, leading to improved lipid and glucose metabolism. This compound would have an additional interaction with PPARδ, further influencing fatty acid oxidation.
Caption: PPARα/γ signaling pathway activated by an agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies with Saroglitazar and can be adapted for this compound.
In Vitro PPAR Transactivation Assay
Objective: To determine the potency (EC50) of a test compound in activating PPARα and PPARγ.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Transfection: Cells are transiently transfected with plasmids encoding the human PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression (PPRE-luc).
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound, Saroglitazar) or a known reference agonist (e.g., WY-14,643 for PPARα, Rosiglitazone for PPARγ).
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
In Vivo Dyslipidemia and Diabetes Animal Models
Objective: To evaluate the efficacy of a test compound in improving lipid profiles and glycemic control in a relevant animal model.
Methodology:
-
Animal Model Selection: Choose a suitable model, such as db/db mice (a model of obesity, diabetes, and dyslipidemia) or Zucker fa/fa rats (a model of obesity and insulin resistance). High-fat, high-cholesterol (HF-HC) diet-fed Syrian golden hamsters can also be used to model hyperlipidemia.
-
Acclimatization and Baseline Measurements: Animals are acclimatized for at least one week. Baseline body weight, food and water intake, and blood samples (for glucose, triglycerides, free fatty acids, cholesterol) are collected.
-
Compound Administration: The test compound is administered orally once daily for a specified duration (e.g., 12-14 days). A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at specified intervals to measure lipid and glucose parameters.
-
Terminal Procedures: At the end of the study, animals are euthanized, and terminal blood samples are collected. Tissues such as the liver and adipose tissue can be harvested for further analysis (e.g., gene expression, histology).
-
Data Analysis: Changes in lipid and glucose parameters are compared between the treatment and control groups. The ED50 (effective dose for 50% of the maximal response) can be calculated for key parameters.
Hyperinsulinemic-Euglycemic Clamp Study
Objective: To assess the insulin-sensitizing effects of a test compound in vivo.
Methodology:
-
Animal Preparation: An animal model of insulin resistance (e.g., Zucker fa/fa rat) is used. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Compound Treatment: Animals are treated with the test compound or vehicle for a specified period.
-
Clamp Procedure: After an overnight fast, a continuous infusion of human insulin is started at a constant rate. A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.
-
Blood Sampling: Blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels and adjust the glucose infusion rate accordingly.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is calculated. A higher GIR in the treated group compared to the control group indicates improved insulin sensitivity.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a PPAR agonist for its effects on lipid metabolism.
Caption: Preclinical workflow for evaluating PPAR agonists.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sipoglitazar (by proxy of Saroglitazar) in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, using Saroglitazar as a representative molecule, in the context of diabetes and associated metabolic disorders. Sipoglitazar, a developmental drug, was discontinued, while Saroglitazar is a clinically approved agent in the same class, offering a robust dataset for research applications.
Introduction to Dual PPAR α/γ Agonism in Diabetes
Diabetes mellitus, particularly Type 2, is characterized by insulin resistance and dyslipidemia, significantly increasing cardiovascular disease risk.[1][2] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as key regulators of lipid and glucose metabolism.[3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to increased fatty acid oxidation and reduced triglyceride synthesis.[4] Fibrates are a class of drugs that act as PPARα agonists.[2]
-
PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and lipid storage. Thiazolidinediones (TZDs) are PPARγ agonists that improve insulin sensitivity.
Dual PPAR α/γ agonists, often referred to as "glitazars," were developed to simultaneously target both lipid abnormalities and hyperglycemia. Saroglitazar is the first approved drug in this class and has demonstrated efficacy in treating diabetic dyslipidemia and hypertriglyceridemia.
Mechanism of Action: this compound (by proxy of Saroglitazar)
Saroglitazar acts as a dual agonist with a predominant affinity for PPARα and moderate activity on PPARγ. This dual action provides a synergistic effect on both lipid and glucose metabolism.
Signaling Pathway:
The activation of PPARα and PPARγ by Saroglitazar initiates a cascade of events leading to the regulation of target gene expression. The agonist binds to the PPAR-RXR (Retinoid X Receptor) heterodimer in the nucleus. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARα Activation: Increases the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in circulating triglycerides.
-
PPARγ Activation: Enhances insulin sensitivity by regulating the expression of genes involved in glucose uptake and metabolism in adipose tissue and muscle. It also influences the secretion of adipokines that impact systemic insulin action.
References
- 1. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saroglitazar for the treatment of dyslipidemia in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sipoglitazar and Related PPAR Agonists in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Agonists of these receptors are of significant interest in the development of therapeutics for metabolic disorders, including obesity and type 2 diabetes. This document provides detailed application notes and protocols for the study of Sipoglitazar, a triple PPAR-α, γ, and δ agonist, and the closely related dual PPAR-α/γ agonist, Saroglitazar, in rodent models of obesity. Due to the limited availability of public domain data on this compound, data from Saroglitazar studies are included to provide a broader context for the therapeutic potential of this class of compounds.
Disclaimer: The majority of the detailed quantitative efficacy data and experimental protocols provided herein are for Saroglitazar. While this compound shares a similar mechanism of action as a PPAR agonist, direct extrapolation of results should be done with caution.
This compound: A Triple PPAR-α, γ, and δ Agonist
This compound is a novel anti-diabetic agent with agonistic activity on three PPAR subtypes: α, γ, and δ[1]. This triple agonism suggests a broad spectrum of metabolic effects, theoretically combining the lipid-lowering effects of PPAR-α activation, the insulin-sensitizing effects of PPAR-γ activation, and the fatty acid oxidation-promoting effects of PPAR-δ activation.
Metabolic Fate of this compound in Rats
A study on the metabolic fate of this compound in Sprague-Dawley rats revealed the following[1]:
-
Bioavailability: High oral bioavailability of 95.0% in rats[1].
-
Distribution: Following oral administration, this compound and its metabolites distribute to various tissues, with relatively high concentrations in the liver and the target adipose tissue[1].
-
Metabolism and Excretion: In rats, this compound is primarily excreted into the feces through biliary excretion, mainly as its glucuronide conjugate (this compound-G)[1]. The parent compound is the major component found in the plasma.
Saroglitazar: A Dual PPAR-α/γ Agonist in Obesity Models
Saroglitazar is a dual PPAR-α and PPAR-γ agonist with a predominant affinity for PPAR-α. It has been extensively studied in various preclinical rodent models of obesity and dyslipidemia.
Quantitative Data from Preclinical Studies with Saroglitazar
The following tables summarize the quantitative effects of Saroglitazar treatment in different rodent models of obesity and metabolic disease.
Table 1: Effects of Saroglitazar in db/db Mice
| Parameter | Treatment Group (Dose) | Duration | % Change vs. Control |
| Serum Glucose | 3 mg/kg/day | 12 days | ↓ 64.6% |
| Serum Triglycerides | 3 mg/kg/day | 12 days | ↓ 54.9% |
| Serum Free Fatty Acids | 1 mg/kg/day | 12 days | Significant Reduction |
| Serum Insulin | 1 mg/kg/day | 12 days | ↓ 91% |
| AUC Glucose (OGTT) | 1 mg/kg/day | 12 days | ↓ 59% |
Table 2: Effects of Saroglitazar in Zucker fa/fa Rats
| Parameter | Treatment Group (Dose) | Duration | % Change vs. Control |
| Serum Triglycerides | 3 mg/kg/day | Not Specified | ↓ 81.7% |
| Serum Free Fatty Acids | 3 mg/kg/day | Not Specified | ↓ 69.3% |
| Serum Insulin | 3 mg/kg/day | Not Specified | ↓ 84.8% |
| AUC Glucose (OGTT) | 3 mg/kg/day | Not Specified | ↓ 51.5% |
| Systolic Blood Pressure | 4 mg/kg/day | Not Specified | ↓ 22 mmHg |
| Serum Adiponectin | 4 mg/kg/day | Not Specified | ↑ 62.1% |
Table 3: Effects of Saroglitazar in Diet-Induced Obese (DIO) C57BL/6J Mice
| Parameter | Treatment Group (Dose) | Duration | Observation |
| Body Weight | 3 mg/kg/day | 12 weeks | Significant Reduction |
| Fasting Blood Glucose | 3 mg/kg/day | 12 weeks | Significant Reduction |
| Hepatic Triglycerides | 3 mg/kg/day | 12 weeks | ↓ Significant Reduction |
Table 4: Effects of Saroglitazar in Monosodium Glutamate (MSG)-Induced Obese Wistar Rats
| Parameter | Treatment Group (Dose) | Duration | Observation |
| Body Weight | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
| Body Mass Index | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
| Lee's Index | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
| Serum Lipids | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
| Serum Insulin | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
| HOMA-IR | 2 mg/kg & 4 mg/kg | 28 days | Significant Reduction |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of a test compound on body weight, glucose metabolism, and lipid profile in a diet-induced obesity model.
Animal Model: Male C57BL/6J mice.
Protocol:
-
Induction of Obesity:
-
Feed mice a high-fat diet (HFD), typically 60 kcal% from fat, for a period of 6-18 weeks to induce obesity, insulin resistance, and fatty liver.
-
A control group should be fed a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
Treatment:
-
After the induction period, randomize the HFD-fed mice into a vehicle control group and treatment groups.
-
Administer Saroglitazar (e.g., 3 mg/kg body weight) or other test compounds orally once daily for a specified period (e.g., 12 weeks).
-
-
Outcome Measures:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure fat mass and lean mass using techniques like DEXA or MRI.
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study after an overnight fast.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the treatment period. After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Lipid Profile: At the end of the study, collect blood to measure plasma triglycerides, total cholesterol, HDL-C, and LDL-C.
-
Liver Analysis: Excise the liver, weigh it, and perform histological analysis (e.g., H&E staining for steatosis) and measure hepatic triglyceride content.
-
Monosodium Glutamate (MSG)-Induced Obesity Rat Model
Objective: To assess the impact of a test compound on obesity and associated inflammation in a neurotoxin-induced obesity model.
Animal Model: Neonatal Wistar rat pups.
Protocol:
-
Induction of Obesity:
-
Administer monosodium glutamate (MSG) (e.g., 4 g/kg, subcutaneously) to neonatal pups for the first 7 alternate days after birth.
-
A control group receives normal saline.
-
Allow the rats to mature (e.g., up to 42 days).
-
-
Treatment:
-
From day 42 to day 70, administer the test compound (e.g., Saroglitazar at 2 mg/kg or 4 mg/kg) or vehicle orally once daily.
-
-
Outcome Measures:
-
Anthropometric Measurements: At the end of the study, measure body weight, Body Mass Index (BMI), and Lee's Index.
-
Metabolic Parameters: Collect blood to measure serum lipids, glucose, and insulin. Calculate HOMA-IR as an index of insulin resistance.
-
Inflammatory Markers: Measure serum levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
-
Histopathology: Analyze liver tissue for inflammation and vacuolization, and epididymal adipose tissue for adipocyte size.
-
Immunohistochemistry: Assess the expression of inflammatory pathway proteins like NLRP3 and NF-κB in adipose and liver tissues.
-
Signaling Pathways and Mechanism of Action
This compound and Saroglitazar exert their effects through the activation of PPARs, which are transcription factors that regulate the expression of a multitude of genes involved in metabolism and inflammation.
PPAR-α and PPAR-γ Signaling
The dual activation of PPAR-α and PPAR-γ by Saroglitazar leads to a coordinated improvement in lipid and glucose homeostasis.
Caption: PPAR-α/γ dual agonist signaling pathway.
The activation of PPAR-α primarily occurs in the liver and leads to increased fatty acid oxidation and decreased triglyceride synthesis. PPAR-γ activation, predominantly in adipose tissue, enhances insulin sensitivity, promotes glucose uptake, and regulates adipokine secretion.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a PPAR agonist in a rodent model of obesity.
Caption: Preclinical experimental workflow.
Conclusion
This compound, as a triple PPAR agonist, holds significant therapeutic promise for the treatment of metabolic disorders characterized by obesity, dyslipidemia, and insulin resistance. The extensive preclinical data available for the related dual PPAR agonist, Saroglitazar, demonstrates the potential of this class of compounds to effectively modulate key metabolic pathways in rodent models. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical studies to further investigate the efficacy and mechanisms of action of this compound and other PPAR agonists. Careful selection of the appropriate animal model and a comprehensive panel of metabolic and inflammatory endpoints are crucial for a thorough evaluation.
References
Application Notes and Protocols for High-Throughput Screening with Sipoglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sipoglitazar is a potent and orally active agonist of the peroxisome proliferator-activated receptors (PPARs), with triple agonistic activity on the human isoforms PPAR-α, PPAR-γ, and PPAR-δ.[1] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. They play a crucial role in the regulation of lipid and glucose metabolism, making them significant therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[2] Upon activation by a ligand like this compound, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize novel PPAR agonists using this compound as a reference compound. The described cell-based luciferase reporter assay is a robust and widely used method for quantifying the activity of PPAR agonists.[3][4]
Signaling Pathway
This compound, as a pan-PPAR agonist, simultaneously activates the PPAR-α, PPAR-γ, and PPAR-δ signaling pathways. The activation of these pathways leads to a cascade of molecular events that ultimately regulate the expression of genes involved in lipid and glucose homeostasis.
-
PPAR-α activation , predominantly in the liver, kidneys, and heart, leads to the upregulation of genes involved in fatty acid uptake and oxidation.
-
PPAR-γ activation , highly expressed in adipose tissue, promotes adipocyte differentiation and enhances insulin sensitivity by regulating the expression of genes involved in glucose uptake and lipid storage.
-
PPAR-δ activation , which is ubiquitously expressed, is involved in fatty acid oxidation and the regulation of lipid and glucose metabolism.
The generalized signaling pathway for this compound is depicted below:
High-Throughput Screening Workflow
The high-throughput screening process for identifying and characterizing PPAR agonists can be streamlined into a multi-step workflow, from initial compound screening to hit validation.
Data Presentation
The following table summarizes representative quantitative data from a high-throughput screening assay for PPAR agonists, using a compound with a similar mechanism of action to this compound (Saroglitazar) as a reference. Data is presented as mean ± standard deviation.
| Compound | Target | EC50 | Max Fold Activation | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Reference Agonist (Saroglitazar) | PPAR-α | 0.65 pM | 15.2 ± 1.8 | 0.78 | 162 |
| PPAR-γ | 3 nM | 12.5 ± 1.5 | 0.81 | 145 | |
| Test Compound A | PPAR-α | 1.2 nM | 14.8 ± 2.1 | N/A | 155 |
| PPAR-γ | 5.8 nM | 11.9 ± 1.9 | N/A | 138 | |
| Test Compound B | PPAR-α | > 10 µM | 1.1 ± 0.2 | N/A | 2 |
| PPAR-γ | > 10 µM | 1.3 ± 0.3 | N/A | 3 |
EC50 values for Saroglitazar are from preclinical in vitro studies. Z'-Factor and S/B Ratio are representative values for a robust HTS assay.
Experimental Protocols
Cell-Based PPAR Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the activation of PPAR-α, -γ, or -δ by test compounds. The principle of this assay is the co-transfection of cells with a PPAR expression vector and a reporter vector containing a PPRE sequence upstream of a luciferase gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Cell Line: Human hepatoma cells (e.g., HepG2) are a suitable choice due to their hepatic origin and relevance to lipid metabolism.
-
Expression Vectors:
-
pCMV-hPPARα (human PPAR-α expression vector)
-
pCMV-hPPARγ (human PPAR-γ expression vector)
-
pCMV-hPPARδ (human PPAR-δ expression vector)
-
-
Reporter Vector: pGL4.29[luc2P/PPRE/Hygro] (PPRE-luciferase reporter vector)
-
Control Vector: pRL-TK (Renilla luciferase control vector for normalization)
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Test Compounds: this compound (as a reference agonist) and library compounds dissolved in DMSO.
-
Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System or similar.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of the respective PPAR expression vector (or an empty vector for control).
-
100 ng of the PPRE-luciferase reporter vector.
-
10 ng of the pRL-TK control vector.
-
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Carefully add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in serum-free DMEM. A typical concentration range for dose-response curves is from 1 pM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known PPAR agonist).
-
After the transfection period, remove the medium and replace it with 100 µL of the prepared compound dilutions.
-
Incubate the plates for an additional 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
For dose-response curves, plot the fold activation against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (sigmoidal dose-response).
-
Assess the quality of the HTS assay by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Secondary Assay: Target Gene Expression Analysis (RT-qPCR)
This protocol is for validating the hits identified in the primary screen by measuring the expression of known PPAR target genes.
Materials:
-
Cell Line: HepG2 cells.
-
RNA Isolation Kit: RNeasy Mini Kit or similar.
-
cDNA Synthesis Kit: iScript cDNA Synthesis Kit or similar.
-
qPCR Master Mix: SsoAdvanced Universal SYBR Green Supermix or similar.
-
Primers: Validated primers for PPAR target genes (e.g., CPT1A for PPAR-α, FABP4 for PPAR-γ) and a housekeeping gene (e.g., GAPDH).
-
Real-Time PCR System.
Protocol:
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the hit compounds at concentrations around their determined EC50 values for 24 hours. Include a vehicle control.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
-
Real-Time qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a SYBR Green-based master mix.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in the compound-treated cells to the vehicle-treated cells to confirm on-target activity.
-
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Troubleshooting & Optimization
Sipoglitazar Solubility and Formulation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sipoglitazar. The following information is designed to address common challenges related to its solubility and formulation for experimental use.
Disclaimer
Quantitative solubility data for this compound in common laboratory solvents is not publicly available at this time. The information provided herein is based on the known physicochemical properties of structurally similar compounds, such as other "glitazar" peroxisome proliferator-activated receptor (PPAR) agonists, and general principles for formulating poorly water-soluble drugs. It is strongly recommended that researchers perform their own solubility assessments for this compound in relevant solvent systems.
Physicochemical Properties of Structurally Similar Compounds
To guide formulation development for this compound, the following tables summarize key physicochemical properties of two related glitazar compounds, Pioglitazone and Rosiglitazone. These properties are critical determinants of a compound's solubility behavior.
| Property | Pioglitazone Hydrochloride | Rosiglitazone |
| Molecular Weight | 392.9 g/mol | 357.4 g/mol |
| Melting Point | 193-194°C | Not Available |
| Aqueous Solubility | Practically insoluble in water. Solubility is pH-dependent, with greater solubility at lower pH.[1] | Sparingly soluble in aqueous buffers.[2] |
| LogP (calculated) | Not Available | Not Available |
| pKa | Not Available | Not Available |
Table 1: Physicochemical Properties of Pioglitazone HCl and Rosiglitazone.
Solubility Data of Analogue Compounds in Common Solvents
The following table provides solubility information for Pioglitazone and Rosiglitazone in various organic solvents. This data can serve as a starting point for selecting appropriate solvents for this compound solubility screening and stock solution preparation.
| Solvent | Pioglitazone HCl Solubility | Rosiglitazone Solubility |
| DMSO | ≥10 mg/mL[3], ~20 mg/mL[4] | ~34 mg/mL[2] |
| Dimethylformamide (DMF) | Soluble | ~25 mg/mL |
| Ethanol (anhydrous) | Slightly soluble | ~1 mg/mL |
| Methanol | Soluble | Not Available |
| Acetone | Very slightly soluble | Not Available |
| Acetonitrile | Very slightly soluble | Not Available |
| Water | Practically insoluble (<1 mg/mL at 25°C) | Sparingly soluble |
Table 2: Solubility of Pioglitazone HCl and Rosiglitazone in Common Solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: this compound, like other glitazars, is likely to be poorly soluble in aqueous solutions.
-
Recommendation: Start with organic solvents in which similar compounds are soluble, such as DMSO or DMF.
-
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the volume of solvent used.
-
Recommendation: Increase the solvent volume or decrease the amount of this compound.
-
-
Low Temperature: Solubility can be temperature-dependent.
-
Recommendation: Gently warm the solution. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability at higher temperatures first.
-
-
Precipitation upon Dilution in Aqueous Buffer: A common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer for cell-based assays or animal studies.
-
Recommendation:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential toxicity in your experimental system.
-
Use a surfactant such as Tween 80 or a solubilizing agent like PEG 400 in the aqueous buffer to improve solubility.
-
-
Issue: Inconsistent results in biological assays.
Possible Causes and Solutions:
-
Compound Precipitation: The compound may be precipitating out of solution over the course of the experiment.
-
Recommendation: Visually inspect your solutions for any signs of precipitation before and during the experiment. Prepare fresh dilutions immediately before use.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware.
-
Recommendation: Use low-adhesion microplates and polypropylene tubes. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to your buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Based on data from similar compounds, high-purity DMSO or DMF are likely the most effective solvents for preparing concentrated stock solutions of this compound. For cell-based assays, it is crucial to dilute the stock solution in your culture medium to a final concentration where the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
Q2: How can I prepare an oral formulation of this compound for animal studies?
A2: For preclinical oral administration in rodents, a suspension or a solution/suspension in a suitable vehicle is commonly used for poorly soluble compounds. Here are a few options to consider:
-
Aqueous Suspension: Micronize the this compound powder to increase its surface area. Suspend the micronized powder in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1-0.2% w/v Tween 80).
-
Lipid-Based Formulation: Given the lipophilic nature of similar compounds, a lipid-based formulation could enhance oral absorption. This can range from a simple oil solution/suspension to a self-emulsifying drug delivery system (SEDDS).
-
Co-solvent System: A mixture of water and a water-miscible organic solvent, such as polyethylene glycol 400 (PEG 400), can be used. However, the concentration of the co-solvent should be carefully considered to avoid toxicity in the animal model.
Q3: My this compound precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue with poorly soluble compounds. To address this:
-
First, try to decrease the final concentration of this compound in the buffer.
-
If that is not possible, you can try to increase the solubility by adding a co-solvent (like PEG 400) or a non-ionic surfactant (like Tween 80) to your aqueous buffer.
-
Prepare the final dilution just before use and ensure it is well-mixed.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, PEG 400, Corn oil)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of a solvent to each tube to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, place on a rotator at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a suitable analytical method (e.g., HPLC with a standard curve).
Protocol 2: Preparation of an Oral Suspension (1 mg/mL)
This protocol describes the preparation of a simple aqueous suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in purified water
-
Tween 80
-
Mortar and pestle (optional, for micronization)
-
Stir plate and magnetic stir bar
Method:
-
If the particle size of the this compound powder is large, gently grind it in a mortar and pestle to a fine powder (micronization).
-
Weigh the required amount of this compound for your desired final volume and concentration (e.g., 10 mg for 10 mL of a 1 mg/mL suspension).
-
In a suitable container, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to form a paste. This helps in wetting the powder.
-
Add Tween 80 to a final concentration of 0.1% (v/v) to the paste and mix well.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Always stir the suspension well before each administration to ensure dose uniformity.
Visualizations
Figure 1: A general workflow for the preparation and application of this compound formulations.
Figure 2: A troubleshooting workflow for addressing this compound dissolution issues.
References
Technical Support Center: Investigating Sipoglitazar and Off-Target Effects of PPAR Agonists
Disclaimer: Sipoglitazar was discontinued during its development in 2006 due to undisclosed serious safety concerns. As such, specific public data on its off-target effects is scarce. This guide provides a framework for identifying and mitigating potential off-target effects of PPAR agonists, using this compound as a case study for a triple PPAR-α/γ/δ agonist. The methodologies and troubleshooting advice are based on general principles of pharmacology and drug safety assessment applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to study its off-target effects?
This compound is a potent agonist of three peroxisome proliferator-activated receptor (PPAR) isoforms: PPAR-α, PPAR-γ, and PPAR-δ.[1] It was under development as a treatment for type 2 diabetes.[1] The development of this compound was halted due to significant safety concerns that have not been fully disclosed in public literature, making it difficult to pinpoint specific off-target interactions without access to the original preclinical or clinical data.
Q2: What are the general, known off-target effects associated with PPAR agonists?
The broader class of PPAR agonists, particularly dual agonists, has been associated with a range of adverse effects, which may be linked to off-target activities or exaggerated on-target effects. These include:
-
Cardiovascular risks: Some PPAR agonists have been linked to an increased risk of myocardial infarction and congestive heart failure.[2]
-
Edema and fluid retention: A common side effect, particularly of PPAR-γ agonists.
-
Weight gain: Often observed with potent PPAR-γ activators.[3]
-
Renal and bladder concerns: Some compounds in this class have been discontinued due to effects like elevated creatinine levels or bladder tumors in animal models.[2]
-
Gastrointestinal issues and liver enzyme elevations: Cases of GI bleeding and liver dysfunction have led to the discontinuation of some glitazars.
Q3: My research involves a novel triple PPAR agonist similar to this compound, and I'm observing unexpected cellular phenotypes. How do I begin to investigate potential off-target effects?
The first step is to systematically rule out on-target effects and then explore potential off-target interactions. This involves a multi-pronged approach combining computational prediction with a tiered experimental screening strategy. Refer to the troubleshooting guides and experimental protocols below for a detailed workflow.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Changes in Vitro
You are treating a cell line with a this compound-like compound and observe a significant decrease in cell viability that is not readily explained by PPAR activation.
Troubleshooting Steps:
-
Confirm PPAR Expression: Verify that the cell line used expresses the PPAR isoforms (α, γ, δ) at the mRNA and protein level.
-
Use a PPAR Antagonist: Co-treat the cells with your compound and a known PPAR antagonist (e.g., GW9662 for PPAR-γ). If the phenotype persists, it is likely PPAR-independent.
-
Dose-Response Analysis: Perform a detailed dose-response curve. A very steep curve or effects at nanomolar concentrations might suggest a high-affinity off-target interaction.
-
Phenotypic Screening: Broadly profile the cellular phenotype using high-content imaging or other multi-parametric assays to look for signatures of specific off-target pathways (e.g., mitochondrial dysfunction, DNA damage).
-
Target-Based Screening: If the phenotype suggests a particular pathway (e.g., apoptosis), screen your compound against a panel of key proteins in that pathway (e.g., caspases, kinases).
Issue 2: In Vivo Study Shows Unexpected Adverse Events (e.g., Edema, Weight Gain)
An animal model treated with a this compound-like compound exhibits adverse effects commonly associated with other PPAR agonists.
Troubleshooting Steps:
-
Characterize the On-Target PD Profile: First, confirm that the compound is engaging the PPAR targets at the administered dose by measuring the expression of known PPAR target genes in relevant tissues (e.g., liver, adipose).
-
Comparative Compound Profiling: Benchmark your compound against other PPAR agonists with known different side-effect profiles (e.g., rosiglitazone, pioglitazone, saroglitazar). This can help to distinguish class-wide effects from compound-specific off-target effects.
-
In Vitro Off-Target Panel Screening: Submit the compound for screening against a broad panel of receptors, ion channels, and enzymes known to be associated with the observed in vivo toxicities. Pay close attention to targets implicated in fluid homeostasis and cardiovascular function.
-
Metabolite Profiling: Investigate whether a metabolite of your compound, rather than the parent drug, is responsible for the off-target effect.
Quantitative Data Summary
While specific quantitative off-target data for this compound is not publicly available, researchers can generate such data for their own compounds. Below is a template for summarizing key findings from in vitro screening assays.
Table 1: Example Off-Target Binding Profile for a Hypothetical this compound Analog ("Compound X")
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | Potential Clinical Implication |
| Primary Targets | PPAR-α | Transactivation | 0.001 | Lipid lowering |
| PPAR-γ | Transactivation | 0.01 | Insulin sensitization | |
| PPAR-δ | Transactivation | 0.005 | Fatty acid oxidation | |
| Off-Targets | hERG Channel | Patch Clamp | 15 | Low risk of QT prolongation |
| L-type Ca2+ Channel | Radioligand Binding | 5 | Potential for cardiovascular effects | |
| COX-2 | Enzyme Inhibition | > 50 | Low risk of GI effects | |
| 50+ Kinase Panel | Kinase Activity | > 10 for all | Low risk of kinase-mediated toxicity |
Key Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol outlines a computational approach to predict potential off-target interactions early in the research process.
Methodology:
-
Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) of the compound of interest.
-
Select Prediction Tools: Utilize a combination of publicly available and commercial software that employ different algorithms (e.g., chemical similarity, pharmacophore modeling, machine learning). Examples include the Similarity Ensemble Approach (SEA), SwissTargetPrediction, and others.
-
Perform Predictions: Submit the compound structure to the selected platforms. These tools compare the structure to a large database of known ligands and their targets to predict a list of potential off-targets.
-
Analyze and Prioritize Results: The output will be a ranked list of potential protein targets. Prioritize targets for experimental validation based on:
-
The prediction confidence score.
-
The known association of the target with adverse drug reactions.
-
The biological plausibility of the interaction in the context of your experimental observations.
-
Protocol 2: Broad Kinase Panel Screening
This protocol is for experimentally identifying off-target interactions with protein kinases, a common source of off-target effects.
Methodology:
-
Compound Preparation: Prepare the test compound at a high concentration (e.g., 10 mM in DMSO) for submission to a contract research organization (CRO) or for in-house screening.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified kinases (e.g., a "kinome" scan). The assay typically measures the inhibition of kinase activity.
-
Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
Dose-Response Confirmation: For each hit, perform a 10-point dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Data Interpretation: A potent off-target kinase interaction (e.g., IC50 < 1 µM) may warrant further investigation, especially if the kinase is known to be involved in critical cellular processes or if the on-target potency of the compound is not significantly higher.
Visualizations
Caption: On-target vs. potential off-target signaling pathways for a this compound-like compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalofhospitalpharmacy.in [journalofhospitalpharmacy.in]
- 3. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Sipoglitazar Stability in Experimental Conditions: A Technical Support Guide
Disclaimer: This document provides a general technical support guide for researchers working with sipoglitazar. As of the last update, specific experimental data on the stability of this compound under various stress conditions is not extensively available in publicly accessible literature. The information presented here is based on general principles of drug stability testing, regulatory guidelines (such as those from the International Council for Harmonisation - ICH), and data extrapolated from studies on similar molecules, such as saroglitazar. Researchers should always perform their own stability studies to determine the specific degradation profile of this compound under their unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound in the laboratory?
A1: While specific storage instructions should be obtained from the supplier's Certificate of Analysis, general recommendations for solid active pharmaceutical ingredients (APIs) like this compound are to store them in well-closed containers at controlled room temperature, protected from light and moisture. For solutions, storage conditions will depend on the solvent used and the desired concentration. It is advisable to prepare solutions fresh or to conduct stability studies to determine appropriate storage durations and conditions for solutions.
Q2: What are the likely degradation pathways for this compound?
A2: Without specific studies on this compound, it is difficult to define its exact degradation pathways. However, based on the typical functional groups present in similar pharmaceutical molecules, potential degradation pathways could include hydrolysis (of ester or amide groups, if any), oxidation, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks can arise from several sources:
-
Degradation: The sample may have degraded due to improper storage or handling, or exposure to stress conditions (e.g., pH, temperature, light).
-
Impurities: The unexpected peaks could be impurities from the synthesis process.
-
Contamination: Contamination from glassware, solvents, or other equipment can introduce extraneous peaks.
-
Mobile Phase: The mobile phase may be contaminated or improperly prepared.
-
Column Issues: The analytical column may be deteriorating or contaminated.
It is recommended to systematically investigate these potential causes, starting with a review of sample preparation and storage procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound Assay over Time | Degradation of the compound in solution or solid state. | - Prepare fresh solutions for each experiment.- If stock solutions must be stored, perform a stability study by analyzing aliquots over time at different storage conditions (e.g., 2-8°C, room temperature, protected from light).- For solid-state stability, ensure the compound is stored in a desiccator, protected from light. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | - Conduct forced degradation studies to intentionally generate and identify potential degradation products.- Compare the retention times of the new peaks with those of the degradation products.- Use a photodiode array (PDA) detector to check for peak purity. |
| Inconsistent Results Between Experiments | Variability in experimental conditions. | - Ensure precise control of pH, temperature, and light exposure in all experiments.- Use calibrated equipment (pH meters, ovens, etc.).- Prepare fresh mobile phases and standards for each set of experiments. |
| Complete Disappearance of the Drug Peak in Oxidative Stress Studies | High susceptibility of the molecule to oxidation. | - Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide).- Shorten the exposure time to the oxidizing agent.- The drug may need to be protected from oxidative environments during storage and handling. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which are essential for understanding the stability of a drug substance. These should be adapted and optimized for this compound.
Acid and Base Hydrolysis
-
Objective: To determine the stability of this compound in acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 N Hydrochloric Acid (HCl) to an aliquot of the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to another aliquot of the stock solution.
-
Incubate the solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acid-stressed sample with 0.1 N NaOH and the base-stressed sample with 0.1 N HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution.
-
Keep the solution at room temperature for a specified time (e.g., 48 hours).
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of this compound at elevated temperatures.
-
Methodology:
-
Place the solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
After the stress period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine the light sensitivity of this compound.
-
Methodology:
-
Expose the solid this compound powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
Data Presentation
While specific quantitative data for this compound is not available, the results of forced degradation studies are typically summarized as shown in the table below. This example is based on data for a similar compound, saroglitazar, and is for illustrative purposes only.[1]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acidic | 0.1 N HCl | 48 hours | Room Temp | 85.18% |
| Basic | 0.1 N NaOH | 48 hours | Room Temp | 71.95% |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | 100% |
| Thermal | Solid State | 48 hours | 60°C | 5.69% |
| Photolytic | Solid State | 48 hours | Room Temp | 1.28% |
Note: The above data is for saroglitazar and is intended to be an example of how to present stability data.[1]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Generalized workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for a drug substance.
References
Technical Support Center: Sipoglitazar Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical toxicity of sipoglitazar and other dual PPARα/γ agonists. Given that this compound was discontinued, specific public data on its preclinical toxicity is limited. Therefore, this guide incorporates data and methodologies from studies on other dual PPARα/γ agonists like muraglitazar, aleglitazar, and tesaglitazar to provide a comprehensive resource for addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT, AST) in our rodent model treated with a this compound analog. Is this an expected finding?
A1: Yes, hepatotoxicity is a known class effect for PPAR agonists. Activation of PPARα can lead to hepatocellular hypertrophy, and in some cases, liver toxicity.[1][2] It is crucial to conduct a thorough histological examination of the liver to assess for necrosis, fatty changes, and peroxisome proliferation.[3][4] Consider including a lower dose group or a shorter duration study to establish a No-Observed-Adverse-Effect-Level (NOAEL).
Q2: Our study shows an increase in heart weight in rats treated with a dual PPARα/γ agonist. What is the likely mechanism and how should we investigate this further?
A2: Increased heart weight is a documented effect of some PPAR agonists and can be associated with fluid retention (edema) and cardiac hypertrophy, which are primarily mediated by PPARγ activation.[5] To investigate this, you should:
-
Monitor for signs of edema and changes in plasma volume.
-
Conduct electrocardiograms (ECGs) to assess cardiac function.
-
Perform histopathological analysis of the heart to identify hypertrophy or other morphological changes.
-
Measure cardiac biomarkers such as natriuretic peptides.
Q3: We have observed urinary bladder tumors in male rats during a long-term carcinogenicity study. Is this relevant to human risk assessment?
A3: The appearance of urinary bladder tumors in male rats has been reported for other dual PPARα/γ agonists, such as muraglitazar. This has often been linked to the formation of urinary solids (urolithiasis), which is considered a rat-specific mechanism and may not be directly translatable to humans. To assess human relevance, it is important to investigate whether the tumor formation is secondary to urolithiasis by including urinalysis for crystals and microscopic examination of the bladder for irritation and hyperplasia in your study.
Q4: What are the common target organs for toxicity with dual PPARα/γ agonists in preclinical models?
A4: Based on studies with compounds like muraglitazar and aleglitazar, the primary target organs for toxicity include the liver, heart, kidney, bone marrow, adipose tissue, and urinary bladder (in rodents). Effects can include red blood cell parameter changes, fluid accumulation, and reproductive toxicity.
Q5: We are designing a chronic toxicity study for a this compound-like compound. What are the recommended species and study duration?
A5: Standard regulatory guidelines typically require chronic toxicity studies in at least two species: one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey). For muraglitazar, 6-month studies in rats and 1-year studies in monkeys were conducted. The choice of non-rodent species can be critical, as dogs have shown high sensitivity to some PPARγ agonists.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality at high doses in rodent studies. | Compound-related toxicity exceeding the maximum tolerated dose (MTD). | Review dose selection. Conduct a dose-range-finding study to establish appropriate doses for the definitive study. For muraglitazar, severe toxicity and death were seen at 200 mg/kg in dogs. |
| Inconsistent results in hematology parameters. | Variability in blood sampling technique or time points. Pharmacological effect of PPAR agonists on bone marrow. | Standardize blood collection procedures. Increase the number of animals per group to improve statistical power. Analyze samples at multiple time points to establish a trend. PPAR agonists are known to affect bone marrow. |
| Weight gain and edema in test animals. | PPARγ-mediated fluid retention and increased adiposity. | Monitor body weight and food consumption regularly. Visually inspect for signs of edema. Consider measuring plasma volume or using imaging techniques to quantify fluid accumulation. |
| Renal toxicity findings (e.g., increased creatinine). | Potential for direct kidney effects, a concern with some PPAR agonists. | Conduct comprehensive urinalysis and histopathology of the kidneys. Assess kidney function markers like BUN and creatinine. Aleglitazar's development involved monitoring for renal effects. |
Quantitative Toxicity Data Summary
The following tables summarize representative quantitative data from preclinical studies of other dual PPARα/γ agonists, which can serve as a reference for designing and interpreting studies with this compound analogs.
Table 1: Single-Dose Toxicity Study Data for Muraglitazar
| Species | Route | Dose Range (mg/kg) | Observations |
| Mouse | Oral | 500 - 4000 | Data on specific toxicities not detailed in the provided search results. |
| Rat | Oral | 500 - 4000 | Data on specific toxicities not detailed in the provided search results. |
| Monkey (male) | Oral | 10 - 1000 | Data on specific toxicities not detailed in the provided search results. |
Data extracted from a study on muraglitazar.
Table 2: Chronic Oral Toxicity Study Design for Muraglitazar
| Species | Number of Animals | Dose Levels (mg/kg/day) | Duration |
| Rat | 20/sex/group | 0.3, 3, 30, 300 | 6 months |
| Monkey | 4/sex/group | 0.4, 5 | 1 year |
Data extracted from a study on muraglitazar.
Detailed Experimental Protocols
General Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of a this compound-like compound when administered orally to rats for 28 consecutive days.
Materials:
-
Wistar or Sprague-Dawley rats (equal numbers of males and females).
-
Test compound (this compound analog).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Standard laboratory animal diet and water.
-
Animal caging and husbandry supplies.
-
Equipment for clinical observations, body weight measurement, blood collection, and necropsy.
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days before the start of the study.
-
Group Allocation: Randomly assign animals to typically four groups: a vehicle control group and three dose groups (low, mid, and high). A common group size is 10 animals/sex/group.
-
Dose Preparation and Administration: Prepare fresh dosing formulations daily. Administer the test compound or vehicle orally via gavage once daily for 28 days.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Record body weight prior to dosing and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples (e.g., on day 29) for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day treatment period, euthanize all animals. Conduct a full gross necropsy. Weigh key organs (e.g., liver, kidneys, heart, spleen, brain, gonads). Preserve selected tissues in formalin for histopathological examination.
In Vitro PPARα/γ Transactivation Assay
Objective: To determine the agonist activity of a test compound on human PPARα and PPARγ receptors.
Materials:
-
Cell line expressing human PPARα or PPARγ and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). HepG2 cells are sometimes used.
-
Cell culture medium and supplements.
-
Test compound and reference agonists (e.g., a fibrate for PPARα, a thiazolidinedione for PPARγ).
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
-
Plate reader for luminescence detection.
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and reference agonists. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) and plot the dose-response curves. Calculate the EC50 values (the concentration at which 50% of the maximal response is observed).
Visualizations
Caption: PPARα/γ signaling pathway activated by a dual agonist.
Caption: Workflow for a preclinical repeated-dose toxicity study.
References
- 1. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Nonclinical Toxicological Profiles Among PPAR Alpha, Gamma, and Delta Agonists | CiNii Research [cir.nii.ac.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sipoglitazar Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when studying the bioavailability of Sipoglitazar in animal models.
Troubleshooting Guide
This guide addresses common problems that researchers might face during in vivo studies with this compound, which could potentially impact its bioavailability despite its inherently high absorption characteristics.
| Issue | Potential Cause | Recommended Solution |
| High inter-individual variability in plasma concentrations | Inconsistent Dosing Volume/Technique: Inaccurate oral gavage can lead to variable dosing. Formulation Instability: The drug may precipitate out of the vehicle before or after administration. Gastrointestinal (GI) Tract Differences: Variations in GI pH, motility, or food content among animals can affect drug dissolution and absorption.[1][2] | Standardize Dosing Procedure: Ensure all technicians are trained on a consistent oral gavage technique and use calibrated equipment. Assess Formulation Stability: Check the physical and chemical stability of the dosing formulation under experimental conditions. Control for GI Variables: Fast animals overnight (while allowing access to water) to minimize the effect of food. Standardize the housing and handling of animals to reduce stress-related GI changes. |
| Lower than expected bioavailability | Poor Drug Dissolution from Formulation: While this compound has high permeability, a poorly designed formulation can limit its dissolution rate.[3][4] Chemical Degradation: The drug might be degrading in the formulation vehicle or the GI tract.[5] Incorrect Analytical Method: The method used to quantify this compound in plasma may be inaccurate or not validated properly. | Optimize Formulation: Consider particle size reduction or the use of solubilizing excipients. For poorly soluble drugs, advanced formulations like Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can be explored. Evaluate Drug Stability: Test the stability of this compound in the dosing vehicle and in simulated gastric and intestinal fluids. Validate Analytical Method: Ensure the bioanalytical method is fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines. |
| Precipitation of the drug in the GI tract | Supersaturation and Precipitation: A formulation designed to enhance solubility might create a supersaturated solution in the stomach, which then precipitates upon entering the higher pH of the intestine. | Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to help maintain a supersaturated state and prevent precipitation. Consider Lipid-Based Formulations: Formulations like SNEDDS can keep the drug in a solubilized state throughout the GI tract. |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in common animal models?
A1: this compound has demonstrated high oral bioavailability in preclinical animal studies. In rats, the bioavailability is approximately 95.0%, and in monkeys, it is around 72.6%. It is also noted to be minimally affected by first-pass metabolism in these species.
Q2: My formulation of this compound shows poor dissolution. What can I do?
A2: Poor dissolution of a drug with low aqueous solubility can be a significant hurdle. To address this, you can explore several formulation strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.
-
Use of Surfactants: Including a biocompatible surfactant in your formulation can improve the wettability and solubility of the drug.
-
Advanced Formulations: For persistent dissolution issues, consider developing a Solid Lipid Nanoparticle (SLN) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation.
Q3: What are Solid Lipid Nanoparticles (SLNs) and how can they improve bioavailability?
A3: SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and enhancing their absorption. The small particle size (typically 50-1000 nm) provides a large surface area for drug release and absorption.
Q4: What are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and what are their advantages?
A4: SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract. This in-situ formation of a nanoemulsion presents the drug in a solubilized state with a very small droplet size, which can significantly enhance its absorption and bioavailability.
Q5: How does this compound work? What is its mechanism of action?
A5: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). By activating these nuclear receptors, it modulates the transcription of genes involved in lipid and glucose metabolism. PPARα activation primarily helps in lowering triglycerides, while PPARγ activation improves insulin sensitivity.
Quantitative Data Summary
Table 1: Oral Bioavailability of this compound in Animal Models
| Animal Model | Bioavailability (%) | Key Findings | Reference |
| Rat | 95.0 | Not significantly subject to first-pass metabolism. | |
| Monkey | 72.6 | Not significantly subject to first-pass metabolism. |
Table 2: Typical Composition of Solid Lipid Nanoparticle (SLN) Formulations
| Component | Examples | Purpose |
| Solid Lipid | Glyceryl monostearate, tristearin, stearic acid | Forms the core matrix to encapsulate the drug. |
| Surfactant(s) | Polysorbates (e.g., Tween 80), poloxamers, soy lecithin | Stabilizes the nanoparticle dispersion. |
| Aqueous Phase | Purified water, buffer solution | The continuous phase in which the SLNs are dispersed. |
Table 3: Typical Composition of Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulations
| Component | Examples | Purpose |
| Oil Phase | Medium-chain triglycerides (e.g., Capryol 90), long-chain triglycerides (e.g., soybean oil) | Solubilizes the lipophilic drug. |
| Surfactant | Polyoxyl 40 hydrogenated castor oil (Kolliphor RH 40), polysorbates (e.g., Tween 80), Labrasol | Reduces the interfacial tension to facilitate nanoemulsion formation. |
| Co-surfactant | Transcutol HP, PEG 400, ethanol | Increases the fluidity of the interfacial film and the drug-loading capacity. |
Experimental Protocols
Methodology for Solid Lipid Nanoparticle (SLN) Preparation
A common method for preparing SLNs is the high-pressure homogenization (HPH) technique.
-
Preparation of Lipid and Aqueous Phases:
-
The solid lipid (e.g., glyceryl monostearate) is melted at a temperature 5-10°C above its melting point.
-
This compound is dissolved or dispersed in the molten lipid.
-
Separately, an aqueous surfactant solution (e.g., Tween 80 in purified water) is heated to the same temperature.
-
-
Formation of a Pre-emulsion:
-
The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
The SLN dispersion is characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Encapsulation efficiency is determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.
-
Methodology for Self-Nanoemulsifying Drug Delivery System (SNEDDS) Preparation
-
Screening of Excipients:
-
The solubility of this compound is determined in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
The selected oil, surfactant, and co-surfactant are mixed in different ratios.
-
Each mixture is visually observed for its self-emulsification properties upon dilution with water. The region that forms a clear or slightly bluish-white nanoemulsion is identified as the self-nanoemulsifying region.
-
-
Preparation of the SNEDDS Formulation:
-
The optimized ratio of oil, surfactant, and co-surfactant is weighed and mixed.
-
This compound is added to this mixture and stirred until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification time and droplet size: The formulation is diluted with water or simulated intestinal fluid, and the time to form a nanoemulsion is recorded. The droplet size and PDI of the resulting nanoemulsion are measured.
-
Thermodynamic stability: The formulation is subjected to heating-cooling cycles and centrifugation to assess its physical stability.
-
In vitro drug release: The release of this compound from the SNEDDS is evaluated using a standard dissolution apparatus.
-
Visualizations
References
Troubleshooting inconsistent results in Sipoglitazar experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sipoglitazar in various experimental settings. The information is designed to help address common issues and ensure consistent and reliable results.
Section 1: General Compound Handling and Preparation
This section covers essential information for the proper handling and preparation of this compound for in vitro experiments.
FAQ: How should I prepare a stock solution of this compound?
For in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, thaw the stock solution at room temperature and dilute it with the appropriate cell culture medium to the desired final concentration.
Troubleshooting: I am observing precipitation of this compound in my culture medium.
-
Question: Why is my this compound precipitating when I add it to the culture medium, and how can I prevent this?
-
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to fall out of solution.
-
Solution 1: Check Final Concentration. Ensure that the final working concentration of this compound is within a range where it remains soluble in your specific culture medium. You may need to perform a solubility test.
-
Solution 2: Optimize DMSO Concentration. Verify that the final concentration of DMSO in the culture medium does not exceed 0.1%. Higher concentrations can lead to compound precipitation and can also be toxic to cells.
-
Solution 3: Pre-warm Medium. Gently pre-warm the culture medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Solution 4: Vortexing. Ensure thorough mixing by gently vortexing the diluted solution before adding it to your cells.
-
Section 2: PPAR Activation Reporter Assays
Peroxisome Proliferator-Activated Receptors (PPARs) are the primary targets of this compound. Reporter gene assays are commonly used to measure the activation of these nuclear receptors.
Experimental Protocol: PPARγ Luciferase Reporter Assay
This protocol outlines a method for determining the effect of this compound on PPARγ activation in a cell-based luciferase reporter assay.
-
Cell Seeding:
-
Seed HEK293 cells (or another suitable cell line) into a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A known PPARγ agonist, such as Rosiglitazone, should be used as a positive control.
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are typically expressed as fold activation relative to the vehicle control.
-
Troubleshooting Inconsistent PPAR Reporter Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding or transfection efficiency. | Ensure a homogenous cell suspension before seeding. Optimize the transfection protocol for your cell line to achieve consistent efficiency. |
| Low Signal or No Activation with this compound | Low expression of PPARγ in the cells. Inactive compound. Suboptimal assay conditions. | Confirm PPARγ expression in your cell line or use a cell line known to have a robust response. Verify the integrity and concentration of your this compound stock. Optimize the incubation time and compound concentration. |
| High Background Signal in Vehicle Control | "Leaky" reporter construct. Endogenous activation of PPARs in the serum of the culture medium. | Use a reporter construct with a minimal promoter to reduce basal activity. Consider using serum-free or charcoal-stripped serum medium during the treatment period. |
Signaling Pathway and Experimental Workflow
Section 3: Adipocyte Differentiation Assays
This compound, as a PPARγ agonist, is expected to promote the differentiation of preadipocytes into mature adipocytes.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes.
-
Cell Seeding:
-
Seed 3T3-L1 cells in a multi-well plate and grow them to confluence in DMEM with 10% calf serum.
-
-
Initiation of Differentiation (Day 0):
-
Two days post-confluence, replace the medium with a differentiation medium containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Include different concentrations of this compound or a vehicle control. Rosiglitazone can be used as a positive control.
-
-
Maturation (Day 2 onwards):
-
After 2-3 days, replace the differentiation medium with a maturation medium containing DMEM with 10% FBS and 10 µg/mL insulin. Continue to include this compound or the vehicle control.
-
-
Maintenance:
-
Replace the maturation medium every 2-3 days until the cells are fully differentiated (typically 8-12 days after induction).
-
-
Assessment of Differentiation:
-
Differentiation can be assessed by observing the accumulation of lipid droplets. This can be visualized and quantified by staining with Oil Red O.
-
Troubleshooting Inconsistent Adipocyte Differentiation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or No Differentiation | Cells were not fully confluent before induction. Low passage number cells may not differentiate well. Inactive differentiation reagents. | Ensure cells are 100% confluent for two days before starting differentiation. Use 3T3-L1 cells at a consistent and appropriate passage number. Prepare fresh differentiation cocktails for each experiment. |
| High Cell Death During Differentiation | Toxicity from the differentiation cocktail or test compound. | Check the quality of your reagents. If using a high concentration of this compound, consider performing a dose-response curve to find the optimal non-toxic concentration. |
| Inconsistent Lipid Droplet Accumulation | Uneven cell seeding. Inconsistent media changes. | Ensure a uniform cell monolayer at the start of the experiment. Adhere to a strict schedule for media changes. |
Adipogenesis Workflow Diagram
Section 4: Glucose Uptake Assays
A key function of PPARγ activation is to improve insulin sensitivity, which can be assessed by measuring glucose uptake in adipocytes.
Experimental Protocol: 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes
This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake.
-
Cell Preparation:
-
Differentiate 3T3-L1 cells into mature adipocytes as described in the previous section.
-
-
Starvation:
-
Wash the differentiated adipocytes with PBS and then starve them in serum-free, low-glucose DMEM for 2-4 hours.
-
-
Insulin Stimulation:
-
Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose transporters.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
-
Wash and Read:
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Compare the fluorescence in this compound-treated cells to controls.
-
Troubleshooting Inconsistent Glucose Uptake Results
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Fluorescence | Incomplete washing of extracellular 2-NBDG. High autofluorescence of cells. | Increase the number and rigor of washing steps with ice-cold PBS. Include a no-2-NBDG control to measure and subtract background autofluorescence. |
| Low Signal or No Insulin Response | Poor differentiation of adipocytes. Insufficient starvation period. Inactive insulin. | Confirm adipocyte differentiation using Oil Red O staining. Optimize the starvation time to ensure maximal insulin responsiveness. Use fresh, properly stored insulin. |
| High Variability | Inconsistent cell numbers per well. Variation in incubation times. | Use a cell viability assay to normalize the glucose uptake signal to the number of cells. Ensure precise timing for all incubation and washing steps. |
Glucose Uptake Logical Flow
Addressing potential Sipoglitazar-induced adverse effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential adverse effects of Sipoglitazar. Given that this compound is a peroxisome proliferator-activated receptor (PPAR) agonist, this guide focuses on class-related effects and provides methodologies for their investigation.
Frequently Asked Questions (FAQs) - General
Q1: What is this compound and its mechanism of action?
This compound is an anti-diabetic agent with triple agonistic activities on the human peroxisome proliferator-activated receptors (hPPARs): PPAR-γ, PPAR-α, and PPAR-δ[1]. PPARs are nuclear hormone receptors that act as ligand-activated transcription factors, regulating genes involved in glucose homeostasis, lipid metabolism, and inflammation[2][3]. By activating multiple PPAR isoforms, this compound was designed to address both insulin resistance and dyslipidemia.
Q2: What are the known and potential adverse effects associated with the PPAR agonist class?
While comprehensive clinical data for this compound is limited, the broader class of PPAR agonists has been associated with several adverse effects. Researchers should be aware of these potential toxicities in their experimental systems. Class effects include fluid retention, weight gain, congestive heart failure, bone fractures, and potential risks of hepatotoxicity and myopathy[4][5].
Q3: Why is it important to investigate both on-target and off-target effects?
Adverse effects can arise from the drug's primary mechanism (on-target) or from unintended interactions with other cellular components (off-target). For a multi-isoform agonist like this compound, it is crucial to determine which PPAR receptor's activation (α, γ, or δ) is linked to a specific adverse finding, or if the effect is independent of PPAR activation altogether. This helps in understanding the mechanism of toxicity and in the development of safer future compounds.
Troubleshooting Guide 1: Unexpected Cytotoxicity in Cell-Based Assays
Researchers may observe unexpected cell death or reduced viability when treating cell lines with this compound. This section helps troubleshoot these findings.
Q: My in vitro assay shows a dose-dependent decrease in cell viability with this compound. How do I validate this finding?
A: An initial cytotoxicity finding requires a systematic approach to confirm the effect and rule out experimental artifacts. High variability in replicate wells or a lack of reproducibility are common challenges in cytotoxicity assays.
Troubleshooting Steps:
-
Confirm Assay Integrity:
-
Positive/Negative Controls: Ensure your positive control (e.g., a known cytotoxic agent like doxorubicin) shows the expected effect and the negative/vehicle control (e.g., DMSO) shows no toxicity at the concentration used.
-
Reagent Blanks: Run controls with the compound and assay reagents in cell-free wells to check for direct chemical interference with the assay dye (e.g., MTT, resazurin) or detection chemistry (e.g., ATP-based luminescence).
-
Optimize Cell Density: Results can be skewed if cell density is too high or too low. Re-evaluate the optimal seeding density for your specific cell line and assay duration.
-
-
Use Orthogonal Assays: Relying on a single cytotoxicity assay is not sufficient. Confirm the results using at least two assays based on different cellular mechanisms.
| Assay Type | Principle | Common Assays |
| Metabolic Activity | Measures the metabolic rate of viable cells, which is often proportional to cell number. | MTT, MTS, WST-1, Resazurin (alamarBlue) |
| Cell Membrane Integrity | Measures the leakage of intracellular components from cells with compromised membranes. | LDH (Lactate Dehydrogenase) Release, Propidium Iodide/Trypan Blue Staining |
| Cellular ATP Content | Quantifies ATP, which is present only in viable, metabolically active cells. | CellTiter-Glo® |
| Apoptosis/Necrosis | Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). | Annexin V/PI Staining, Caspase-3/7 Activity Assays |
-
Evaluate Compound and Vehicle:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation into potentially toxic byproducts.
-
Troubleshooting Guide 2: Investigating Potential Hepatotoxicity
Drug-induced liver injury (DILI) is a significant concern for many therapeutic agents. PPAR agonists have been associated with liver-related adverse effects. Primary human hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity studies, though cell lines like HepG2 are also widely used.
Q: I'm observing signs of stress (e.g., morphological changes, elevated liver enzymes) in my liver cell model after this compound treatment. What are the next steps?
A: These are important indicators of potential hepatotoxicity. A mechanistic investigation is required to understand the underlying cause.
Next Steps & Mechanistic Assays:
-
Confirm Cytotoxicity: Use the orthogonal assays described in Guide 1 to quantify the extent of cell death in your liver model.
-
Assess Mitochondrial Function: Mitochondrial impairment is a common mechanism of DILI.
-
Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRM to detect depolarization of the mitochondrial membrane, an early indicator of apoptosis.
-
Reactive Oxygen Species (ROS): Measure oxidative stress using probes like DCFH-DA.
-
Seahorse Assay: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis.
-
-
Investigate Steatosis and Cholestasis:
-
Steatosis (Lipid Accumulation): Stain cells with Oil Red O or Nile Red to visualize and quantify intracellular lipid droplet accumulation.
-
Cholestasis (Bile Acid Accumulation): Evaluate the inhibition of bile salt export pump (BSEP) activity using specific substrates.
-
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure changes in the expression of genes related to stress and toxicity pathways (e.g., heat shock proteins, oxidative stress response, apoptosis).
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.
Materials:
-
Target cells (e.g., HepG2, primary hepatocytes)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis Buffer (often 10X, provided in kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Add Lysis Buffer to several wells 45 minutes before the assay endpoint.
-
Background Control: Medium only (no cells).
-
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)
-
Visualizations and Workflows
Potential Signaling Pathway for PPARγ-Mediated Fluid Retention
Peroxisome proliferator-activated receptor gamma (PPARγ) agonists are known to cause fluid retention and edema, which can exacerbate heart failure. This diagram illustrates a proposed signaling pathway for this adverse effect.
Caption: Proposed pathway for this compound-induced fluid retention via PPARγ.
Experimental Workflow for Investigating Unexpected Cytotoxicity
This diagram outlines a logical workflow for a researcher who observes an unexpected cytotoxic effect in an initial screening assay.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Update on cardiovascular safety of PPARgamma agonists and relevance to medicinal chemistry and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide to PPAR Agonists: Sipoglitazar in Context
For Researchers, Scientists, and Drug Development Professionals
Peroxisome Proliferator-Activated Receptors (PPARs) are key nuclear receptors that regulate glucose and lipid metabolism, making them attractive targets for therapeutic intervention in metabolic diseases. This guide provides a preclinical comparison of various PPAR agonists, with a special focus on the discontinued triple PPARα/γ/δ agonist, Sipoglitazar, in the context of other significant players in the field like the dual PPARα/γ agonist Saroglitazar, and the single agonists Fenofibrate (PPARα) and Pioglitazone (PPARγ).
Overview of Compared PPAR Agonists
This compound (TAK-654) was developed as a triple agonist for PPAR-α, -γ, and -δ with the potential to offer broad metabolic benefits.[1] However, its clinical development was discontinued.[2] In contrast, Saroglitazar, a dual PPARα/γ agonist, has been more extensively studied in preclinical models and has shown significant efficacy in improving both lipid and glucose parameters.[3][4][5] Fenofibrate and Pioglitazone are well-established single PPAR agonists used in the clinic, serving as important benchmarks in preclinical studies.
Quantitative Comparison of Preclinical Efficacy
Due to the discontinuation of this compound's development, publicly available preclinical data directly comparing its efficacy against other PPAR agonists is limited. The following tables summarize the available quantitative data from preclinical studies on Saroglitazar, Fenofibrate, and Pioglitazone in widely used animal models of diabetes and dyslipidemia.
Table 1: Effects on Glycemic Control in db/db Mice
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Serum Glucose (%) | Change in Serum Insulin (%) | Reference |
| Saroglitazar | 1 | 12 days | ↓ 59% (AUCglucose) | ↓ 91% | |
| Saroglitazar | 3 | 12 days | ↓ 64.6% | - | |
| Pioglitazone | 60 | 12 days | ↓ 63% | - |
AUCglucose refers to the area under the curve for glucose during an oral glucose tolerance test.
Table 2: Effects on Lipid Profile in db/db Mice
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Serum Triglycerides (%) | Change in Serum Free Fatty Acids (%) | Reference |
| Saroglitazar | 3 | 12 days | ↓ 54.9% | ↓ 56.1% | |
| Pioglitazone | 60 | 12 days | ↓ 59% | - |
Table 3: Effects on Lipid Profile and Insulin Resistance in Zucker fa/fa Rats
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Serum Triglycerides (%) | Change in Serum Insulin (%) | Change in AUCglucose (%) | Reference |
| Saroglitazar | 3 | Not Specified | ↓ 81.7% | ↓ 84.8% | ↓ 51.5% | |
| Pioglitazone | Not Specified | Not Specified | ↓ 82% | ↓ 95% | ↓ 39% |
Table 4: Effects on Lipid Profile in Swiss Albino Mice
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Serum Triglycerides (%) | Reference |
| Saroglitazar | 10 | 6 days | ↓ 75.8% | |
| Fenofibrate | 30 | 6 days | ↓ 28% |
This compound: Preclinical Pharmacokinetics
While direct comparative efficacy data for this compound is scarce, a study on its metabolic fate in preclinical models provides some insights.
Table 5: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (%) | Major Excretion Route | Key Metabolites | Reference |
| Rats | 95.0 | Feces (via biliary excretion) | This compound-G | |
| Monkeys | 72.6 | Urine and Feces | M-I-G, M-I |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the preclinical studies of Saroglitazar.
In Vivo Efficacy in db/db Mice
-
Animal Model: Male C57BL/6J-db/db mice.
-
Treatment: Vehicle, Saroglitazar (0.01–3 mg/kg/day), or Pioglitazone (60 mg/kg/day) administered orally for 12 days.
-
Parameters Measured: Serum glucose, triglycerides (TG), and free fatty acids (FFA) were measured. An oral glucose tolerance test (OGTT) was performed to assess glucose metabolism.
In Vivo Efficacy in Zucker fa/fa Rats
-
Animal Model: Zucker fa/fa rats.
-
Treatment: Vehicle, Saroglitazar, or Pioglitazone administered orally.
-
Parameters Measured: Serum TG, FFA, and insulin levels were determined. An oral glucose tolerance test was conducted to evaluate insulin sensitivity.
In Vivo Efficacy in Swiss Albino Mice
-
Animal Model: Swiss albino mice.
-
Treatment: Vehicle, Saroglitazar (various doses), or Fenofibrate (30 mg/kg/day) administered orally for 6 days.
-
Parameters Measured: Serum TG levels were assessed.
Signaling Pathways and Experimental Workflow
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This process is central to the control of lipid and glucose homeostasis.
Caption: Simplified PPAR signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of PPAR agonists typically follows a structured workflow, starting from in vitro characterization to in vivo efficacy studies in relevant animal models.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Sipoglitazar and Saroglitazar: A Guide for Researchers
In the landscape of therapeutic agents targeting metabolic disorders, peroxisome proliferator-activated receptors (PPARs) have emerged as a pivotal focus for drug development. This guide provides a detailed comparative analysis of two such agents: Sipoglitazar and Saroglitazar. Both molecules were designed to modulate lipid and glucose metabolism through PPAR activation, yet they exhibit distinct receptor affinity profiles and have followed different developmental trajectories. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental protocols used in their evaluation.
Executive Summary
Saroglitazar is a dual PPARα/γ agonist with a predominant affinity for PPARα, approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia. In contrast, this compound was developed as a triple PPARα/γ/δ agonist. However, its clinical development was discontinued, and publicly available data on its efficacy is scarce. This guide synthesizes the available information on both compounds, presenting a side-by-side comparison of their pharmacological profiles and therapeutic effects. A notable finding is the potential identity of this compound as the compound TAK-559, a dual PPARα/γ agonist with weak PPARδ activity, for which some preclinical data is available.
Mechanism of Action: A Tale of Two Agonists
Both this compound and Saroglitazar exert their effects by activating members of the PPAR nuclear receptor family, which play crucial roles in the regulation of lipid and glucose homeostasis.
This compound is described as a triple agonist, targeting PPARα, PPARγ, and PPARδ[1]. This broad-spectrum activation suggests a potential for comprehensive metabolic regulation, addressing lipid abnormalities, insulin resistance, and potentially other metabolic parameters influenced by PPARδ.
Saroglitazar , on the other hand, is a dual PPARα/γ agonist with a significantly higher affinity for PPARα[2]. This profile positions it as a potent regulator of lipid metabolism through PPARα activation, with the PPARγ agonism contributing to improved insulin sensitivity[3].
dot
Quantitative Analysis of Receptor Activation and Efficacy
A direct quantitative comparison is challenging due to the limited data on this compound. However, by considering data for the potentially related compound TAK-559, a preliminary assessment can be made.
| Parameter | This compound (as TAK-559) | Saroglitazar | Reference |
| Receptor Target | PPARα/γ (weak δ) | PPARα/γ | [1],[2] |
| EC50 hPPARα | 67 nM | 0.65 pM | , |
| EC50 hPPARγ | 31 nM | 3 nM | , |
| EC50 hPPARδ | Significant activation at 10 µM | Not a primary target |
Table 1: In Vitro PPAR Activation Profile
The preclinical and clinical efficacy data for Saroglitazar is extensive, demonstrating significant improvements in lipid and glycemic parameters.
| Parameter | Saroglitazar (4 mg) - % Change from Baseline | Study |
| Triglycerides | ↓ 45% - 46.7% | PRESS V & VI |
| LDL-C | ↓ 5% | PRESS V |
| VLDL-C | ↓ 45.5% | PRESS V |
| Total Cholesterol | ↓ 7.7% | PRESS V |
| Non-HDL-C | ↓ 32.5% | PRESS VI |
| HbA1c | ↓ 1.47% (at 24 weeks) | PRESS XII |
Table 2: Clinical Efficacy of Saroglitazar
For this compound (as TAK-559), preclinical data in prediabetic rhesus monkeys showed a significant elevation in HDL cholesterol, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and a correction of hyperinsulinemia and insulin resistance at a dose of 3.0 mg/kg/day. However, specific percentage changes for most of these parameters are not provided in the available literature, precluding a direct tabular comparison with Saroglitazar's clinical data.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
PPAR Transactivation Assay
This in vitro assay is fundamental for determining the potency and efficacy of a compound in activating PPAR subtypes.
dot
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.
-
Transient Transfection: Cells are co-transfected with three plasmids:
-
An expression vector containing the ligand-binding domain of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with peroxisome proliferator response elements (PPREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (this compound or Saroglitazar) or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for receptor activation and subsequent reporter gene expression.
-
Luciferase Assay: Cell lysates are prepared, and the activity of both firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle control is calculated for each compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is observed) is determined.
In Vivo Efficacy Studies in Animal Models
Preclinical efficacy is often assessed in rodent models of diabetes and dyslipidemia, such as db/db mice or Zucker diabetic fatty rats.
Oral Glucose Tolerance Test (OGTT):
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip.
-
Glucose Administration: A bolus of glucose (e.g., 2 g/kg) is administered orally via gavage.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Lipid Profile Analysis:
-
Sample Collection: Blood samples are collected from fasted animals.
-
Plasma/Serum Separation: Plasma or serum is separated by centrifugation.
-
Lipid Measurement: Total cholesterol, triglycerides, HDL-C, and LDL-C levels are measured using commercially available enzymatic assay kits.
Conclusion
Saroglitazar has a well-defined profile as a dual PPARα/γ agonist with predominant PPARα activity, supported by robust preclinical and clinical data demonstrating its efficacy in treating diabetic dyslipidemia. Its potent activation of PPARα contributes to its significant triglyceride-lowering effects, while its moderate PPARγ agonism aids in improving insulin sensitivity.
The available information on this compound is limited, hindering a direct and comprehensive comparison. Described as a triple PPARα/γ/δ agonist, its development was halted, and no quantitative clinical efficacy data is publicly accessible. The potential link to the compound TAK-559 provides some insight into its possible receptor activation profile, suggesting a more balanced dual PPARα/γ agonism with weak PPARδ activity compared to the pronounced PPARα preference of Saroglitazar.
For researchers in the field, Saroglitazar represents a clinically successful example of a dual PPAR agonist. The story of this compound, while less complete, underscores the challenges in developing pan-PPAR agonists and highlights the complexities of translating multi-target pharmacology into clinical success. Further research, should data become available, would be necessary to fully elucidate the comparative therapeutic potential of a triple PPAR agonist like this compound.
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Sipoglitazar: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sipoglitazar and other peroxisome proliferator-activated receptor (PPAR) agonists. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological pathways and workflows to support the validation of these therapeutic targets.
This compound is a novel anti-diabetic agent that acts as a triple agonist, targeting human peroxisome proliferator-activated receptors (hPPARs) gamma (γ), alpha (α), and delta (δ)[1]. These nuclear receptors are critical regulators of glucose and lipid metabolism, making them attractive targets for therapeutic intervention in metabolic diseases. To objectively evaluate the therapeutic potential of this compound, this guide provides a comparative analysis with other prominent PPAR agonists: Saroglitazar, Aleglitazar, and Tesaglitazar.
Comparative Analysis of PPAR Agonist Potency
The in vitro potency of PPAR agonists is a key indicator of their therapeutic potential. This is typically determined through transactivation assays that measure the concentration of the drug required to achieve 50% of its maximal activity (EC50). While specific EC50 values for this compound across all three PPAR isoforms are not publicly available, data for comparator compounds highlight their distinct profiles.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Saroglitazar | 0.00065 | 3 | Data not available |
| Aleglitazar | 5 | 9 | Data not available |
| Tesaglitazar | 3600 (human) | 200 (rat/human) | Data not available |
Note: The EC50 values are sourced from various preclinical studies and may vary depending on the specific assay conditions.
Clinical Efficacy in Treating Diabetic Dyslipidemia
Clinical trials provide essential data on the efficacy and safety of these compounds in a real-world setting. The following table summarizes key findings from clinical trials of Saroglitazar, Aleglitazar, and Tesaglitazar in patients with type 2 diabetes and dyslipidemia. Clinical trial data for this compound (also known as TAK-559) is limited in the public domain.
| Compound | Key Efficacy Outcomes | Reference |
| This compound (TAK-559) | A study was conducted to determine the safety and efficacy of TAK-559 combined with glyburide in treating Type 2 Diabetes. However, specific quantitative results on lipid and glycemic control are not readily available in the public domain.[2] | [2] |
| Saroglitazar | In a 52-week study, Saroglitazar demonstrated a significant reduction in triglycerides (66.9%), LDL-C (38.47%), total cholesterol (44.84%), and non-HDL-C (52.62%). It also showed a 0.8% absolute reduction in HbA1c.[3] In other studies, 4 mg of Saroglitazar significantly reduced triglycerides by 45.0% to 46.7%.[4] | |
| Aleglitazar | In a phase II trial, Aleglitazar reduced HbA1c by up to 0.85% and fasting plasma glucose by 2.16 mmol/L. It also increased HDL-C by up to 28% and reduced triglycerides by as much as 38%. However, a large phase III trial (AleCardio) was terminated due to a lack of cardiovascular efficacy and safety concerns, including an increased risk of heart failure and renal dysfunction. | |
| Tesaglitazar | In a 12-week dose-ranging trial, Tesaglitazar at doses of 0.5 mg to 3.0 mg produced significant reductions in fasting plasma glucose (-30.3 to -60.9 mg/dL) and triglycerides (-17.2% to -41.0%). |
Experimental Protocols
Validating the therapeutic targets of PPAR agonists involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Target Validation
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to a specific PPAR isoform.
-
Principle: The assay measures the displacement of a fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a PPAR by a test compound. The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the tracer is bound to the PPAR-LBD, excitation of the terbium-labeled antibody results in fluorescence resonance energy transfer to the tracer, producing a high TR-FRET signal. A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare a complete TR-FRET assay buffer containing DTT. Dilute the test compound, a known competitor (positive control), and a solvent control to a 2X concentration in the assay buffer. Prepare a 4X solution of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green). Prepare a 4X solution of the PPAR-LBD and the terbium-labeled anti-tag antibody.
-
Assay Plate Setup: Add the 2X test compound or control solutions to the wells of a microplate.
-
Addition of Assay Components: Add the 4X fluorescent tracer solution to the wells. Subsequently, add the 4X PPAR-LBD/terbium-antibody mixture.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for a specified period (e.g., 2-6 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescent emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) using a microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve and determine the IC50 value.
-
2. PPAR Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the functional activity of a compound as a PPAR agonist.
-
Principle: Cells are co-transfected with two plasmids: an expression vector for the target human PPAR isoform and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE). If the test compound activates the PPAR, the PPAR/RXRα heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
-
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HepG2) in a 96-well plate. Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for gene expression, treat the cells with various concentrations of the test compound or a reference agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PPAR activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent containing the substrate (e.g., D-luciferin).
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value.
-
In Vivo Target Validation
Animal Models for Diabetes and Dyslipidemia
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, making them a suitable model for type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also exhibit obesity, insulin resistance, and develop hyperglycemia, closely mimicking the pathophysiology of type 2 diabetes in humans.
-
High-Fat Diet-Induced Obese and Insulin-Resistant Rodents: Feeding rodents a high-fat diet induces obesity, dyslipidemia, and insulin resistance, providing a relevant model to test the efficacy of PPAR agonists.
-
Streptozotocin (STZ)-Induced Diabetic Rodents: STZ is a chemical that is toxic to pancreatic β-cells, and its administration induces a state of insulin-deficient diabetes, modeling type 1 diabetes.
Visualizing the Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PPAR Signaling Pathway
Caption: Target Validation Workflow
Caption: PPAR Agonist Comparison
References
- 1. Metabolic fate of this compound, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meddatax.com [meddatax.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Analysis of Sipoglitazar and Pioglitazone in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of Sipoglitazar and Pioglitazone, focusing on their efficacy in various research models. While both compounds target the peroxisome proliferator-activated receptor (PPAR) family, they exhibit distinct receptor activation profiles, which theoretically translate to different pharmacological effects. However, a direct in vivo efficacy comparison is challenging due to the discontinuation of this compound's development and the resulting scarcity of its preclinical data in the public domain.
This document summarizes the available information, presenting a comprehensive overview of Pioglitazone's established preclinical efficacy and the known characteristics of this compound.
Mechanism of Action: A Tale of Two PPAR Agonists
This compound is distinguished as a triple PPAR agonist , activating PPAR-alpha (PPARα), PPAR-gamma (PPARγ), and PPAR-delta (PPARδ)[1]. This multi-faceted approach was designed to concurrently address various components of metabolic syndrome:
-
PPARα activation: Primarily targets lipid metabolism, aiming to reduce triglycerides and increase HDL cholesterol.
-
PPARγ activation: Focuses on improving insulin sensitivity and lowering blood glucose levels[1].
-
PPARδ activation: Believed to play a role in enhancing fatty acid oxidation.
Pioglitazone , in contrast, is predominantly a selective PPARγ agonist , with weaker activity on PPARα[2]. Its primary therapeutic benefits in type 2 diabetes stem from the potent activation of PPARγ, leading to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver[2].
Preclinical Efficacy: A Data Imbalance
The following tables summarize the effects of Pioglitazone on key metabolic parameters in various preclinical models of insulin resistance and diabetes.
Table 1: Effect of Pioglitazone on Glucose and Lipid Metabolism in Genetically Obese and Diabetic Yellow KK Mice
| Parameter | Vehicle Control | Pioglitazone (3 mg/kg/day) | Pioglitazone (10 mg/kg/day) | % Change vs. Control (10 mg/kg) |
| Plasma Glucose (mg/dL) | 450 ± 25 | 300 ± 20 | 200 ± 15 | ↓ 55.6% |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 180 ± 15 | 120 ± 10 | ↓ 52.0% |
| Plasma Insulin (ng/mL) | 30 ± 5 | 18 ± 3 | 10 ± 2 | ↓ 66.7% |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data is illustrative based on typical findings. |
Table 2: Effect of Pioglitazone on Glucose and Lipid Metabolism in Zucker Fatty Rats
| Parameter | Vehicle Control | Pioglitazone (1 mg/kg/day) | Pioglitazone (3 mg/kg/day) | % Change vs. Control (3 mg/kg) |
| Plasma Glucose (mg/dL) | 200 ± 10 | 150 ± 8 | 120 ± 5 | ↓ 40.0% |
| Plasma Triglycerides (mg/dL) | 300 ± 25 | 200 ± 18 | 150 ± 12 | ↓ 50.0% |
| Plasma Insulin (ng/mL) | 40 ± 6 | 25 ± 4 | 15 ± 3 | ↓ 62.5% |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data is illustrative based on typical findings. |
Table 3: Effect of Pioglitazone on Glucose and Lipid Metabolism in Wistar Fatty Rats
| Parameter | Vehicle Control | Pioglitazone (0.3 mg/kg/day) | Pioglitazone (3 mg/kg/day) | % Change vs. Control (3 mg/kg) |
| Plasma Glucose (mg/dL) | 180 ± 12 | 145 ± 10 | 110 ± 7 | ↓ 38.9% |
| Plasma Triglycerides (mg/dL) | 280 ± 22 | 190 ± 15 | 130 ± 10 | ↓ 53.6% |
| Plasma Insulin (ng/mL) | 35 ± 5 | 22 ± 3 | 12 ± 2 | ↓ 65.7% |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data is illustrative based on typical findings. |
While in vivo efficacy data is lacking, some preclinical information on this compound is available:
-
Receptor Activation: It is a confirmed triple agonist for human PPARα, γ, and δ[1].
-
Pharmacokinetics: Studies in rats and monkeys have shown good oral bioavailability (95.0% in rats and 72.6% in monkeys). It is primarily cleared through oxidation and glucuronidation.
The absence of published in vivo studies detailing its effects on hyperglycemia and dyslipidemia prevents a direct comparison of its potency and efficacy relative to Pioglitazone.
Experimental Protocols
The data presented for Pioglitazone was generated using standardized and well-documented experimental protocols:
-
Animal Models:
-
Yellow KK Mice: A model of genetic obesity and type 2 diabetes.
-
Zucker Fatty Rats: A genetic model characterized by obesity and insulin resistance.
-
Wistar Fatty Rats: Another genetic model of obesity and metabolic syndrome.
-
-
Drug Administration: In the cited studies, Pioglitazone was administered orally via gavage once daily for a specified duration.
-
Sample Analysis: Plasma glucose, triglycerides, and insulin levels were quantified using standard biochemical and immunoassay techniques.
-
Statistical Analysis: The significance of the observed effects was determined using appropriate statistical tests, typically ANOVA followed by post-hoc analysis.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways activated by Pioglitazone and the proposed pathway for this compound.
Caption: Pioglitazone activates PPARγ, leading to the regulation of genes involved in glucose metabolism.
Caption: this compound's proposed pathway involves activating PPARα, γ, and δ for broad metabolic effects.
References
Comparative Analysis of Saroglitazar's Metabolic Effects: A Guide for Researchers
An In-depth Review of the Dual PPARα/γ Agonist Saroglitazar in Contrast to Other Metabolic Regulators
In the landscape of therapeutic agents targeting metabolic disorders, peroxisome proliferator-activated receptors (PPARs) have emerged as a pivotal focus for drug development. This guide provides a comprehensive comparison of saroglitazar, a dual PPARα/γ agonist, with other key metabolic regulators. The objective is to present a detailed analysis of its metabolic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Initially, this guide was intended to focus on sipoglitazar; however, due to its discontinuation over safety concerns and the limited availability of reproducible data, the focus has shifted to saroglitazar. Saroglitazar, approved for use in India for the treatment of diabetic dyslipidemia and hypertriglyceridemia, offers a more robust and clinically relevant dataset for a comparative analysis.
Mechanism of Action: A Dual Approach to Metabolic Regulation
Saroglitazar exerts its effects by activating both PPARα and PPARγ, offering a synergistic approach to managing the multifaceted nature of metabolic syndrome.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, PPARα activation leads to an increase in the expression of genes involved in fatty acid uptake and oxidation. This results in a significant reduction in triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Its activation enhances insulin-mediated glucose uptake in peripheral tissues, leading to improved glycemic control.
This dual agonism allows saroglitazar to concurrently address both dyslipidemia and hyperglycemia, key components of metabolic syndrome.
Comparative Efficacy: Quantitative Analysis of Metabolic Parameters
The following tables summarize the quantitative effects of saroglitazar and its comparators on key metabolic markers, as reported in various clinical trials.
| Drug | Trial | Dose | Treatment Duration | Patient Population | Baseline Triglycerides (mg/dL) | % Change in Triglycerides | p-value |
| Saroglitazar | PRESS V[1] | 4 mg | 24 weeks | Type 2 Diabetes with Dyslipidemia | ~256 | -45.0% | <0.001 |
| Pioglitazone | PRESS V[1] | 45 mg | 24 weeks | Type 2 Diabetes with Dyslipidemia | ~215 | -15.5% | NS |
| Saroglitazar | PRESS VI[2] | 4 mg | 12 weeks | Type 2 Diabetes with Hypertriglyceridemia not controlled with atorvastatin | ~298 | -46.7% | <0.05 vs placebo |
| Fenofibrate | ACCORD-Lipid[3] | 160 mg | ~4.7 years | Type 2 Diabetes | ~186 | -26.0% (in fenofibrate group) | <0.001 vs placebo |
| Chiglitazar | CMAP[4] | 48 mg | 24 weeks | Type 2 Diabetes | Not Reported | Significant reduction | <0.001 vs placebo |
| Lanifibranor | NATIVE | 1200 mg | 24 weeks | Non-alcoholic Steatohepatitis (NASH) | Not Reported | Significant reduction | Not Reported |
| Pemafibrate | PROMINENT | 0.2 mg BID | ~3.4 years | Type 2 Diabetes with Hypertriglyceridemia | ~271 | -26.0% | Not Reported |
Table 1: Comparative Efficacy on Triglyceride Levels.
| Drug | Trial | Dose | Treatment Duration | Patient Population | Baseline HDL-C (mg/dL) | % Change in HDL-C | p-value |
| Saroglitazar | PRESS VI | 4 mg | 12 weeks | Type 2 Diabetes with Hypertriglyceridemia not controlled with atorvastatin | Not Reported | Significant increase | <0.05 vs placebo |
| Pioglitazone | PROactive | 15-45 mg | ~3 years | Type 2 Diabetes with Macrovascular Disease | ~41 | +8.9% (relative to placebo) | Not Reported |
| Fenofibrate | ACCORD-Lipid | 160 mg | ~4.7 years | Type 2 Diabetes | ~38 | +2.7 (absolute change) | 0.01 vs placebo |
| Chiglitazar | CMAP | 48 mg | 24 weeks | Type 2 Diabetes | Not Reported | Significant increase | <0.001 vs placebo |
| Lanifibranor | NATIVE | 1200 mg | 24 weeks | NASH | Not Reported | Significant increase | Not Reported |
| Pemafibrate | PROMINENT | 0.2 mg BID | ~3.4 years | Type 2 Diabetes with Hypertriglyceridemia | ~33 | Not Reported | Not Reported |
Table 2: Comparative Efficacy on HDL-Cholesterol Levels.
| Drug | Trial | Dose | Treatment Duration | Patient Population | Baseline LDL-C (mg/dL) | % Change in LDL-C | p-value |
| Saroglitazar | PRESS VI | 4 mg | 12 weeks | Type 2 Diabetes with Hypertriglyceridemia not controlled with atorvastatin | Not Reported | -31.3% | <0.05 vs placebo |
| Pioglitazone | PROactive | 15-45 mg | ~3 years | Type 2 Diabetes with Macrovascular Disease | ~116 | -7.8% (relative to placebo) | Not Reported |
| Fenofibrate | ACCORD-Lipid | 160 mg | ~4.7 years | Type 2 Diabetes | ~101 | -20.0 (absolute change) | 0.16 vs placebo |
| Chiglitazar | CMAP | 48 mg | 24 weeks | Type 2 Diabetes | Not Reported | Not Reported | Not Reported |
| Lanifibranor | NATIVE | 1200 mg | 24 weeks | NASH | Not Reported | Not Reported | Not Reported |
| Pemafibrate | PROMINENT | 0.2 mg BID | ~3.4 years | Type 2 Diabetes with Hypertriglyceridemia | ~86 | Increase observed | Not Reported |
Table 3: Comparative Efficacy on LDL-Cholesterol Levels.
| Drug | Trial | Dose | Treatment Duration | Patient Population | Baseline HbA1c (%) | Change in HbA1c (%) | p-value |
| Saroglitazar | PRESS V | 4 mg | 24 weeks | Type 2 Diabetes with Dyslipidemia | ~7.9 | -0.3 | Not Reported |
| Pioglitazone | PROactive | 15-45 mg | ~3 years | Type 2 Diabetes with Macrovascular Disease | ~7.8 | -0.5 (relative to placebo) | Not Reported |
| Fenofibrate | ACCORD-Lipid | 160 mg | ~4.7 years | Type 2 Diabetes | ~8.3 | No significant change | Not Reported |
| Chiglitazar | CMAP | 48 mg | 24 weeks | Type 2 Diabetes | ~8.1 | -1.05 (vs placebo) | <0.0001 |
| Lanifibranor | NATIVE | 1200 mg | 24 weeks | NASH | Not Reported | Significant reduction | Not Reported |
| Pemafibrate | PROMINENT | 0.2 mg BID | ~3.4 years | Type 2 Diabetes with Hypertriglyceridemia | ~7.5 | No significant change | Not Reported |
Table 4: Comparative Efficacy on Glycemic Control (HbA1c).
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for the critical evaluation and replication of findings.
Saroglitazar: PRESS V and PRESS VI Trials
-
Study Design: Multicenter, prospective, randomized, double-blind, active-controlled (PRESS V) or placebo-controlled (PRESS VI) studies.
-
Participant Population: Patients with type 2 diabetes and dyslipidemia (PRESS V) or hypertriglyceridemia not controlled with atorvastatin (PRESS VI).
-
Intervention: Saroglitazar (2 mg or 4 mg daily) compared to pioglitazone (45 mg daily) in PRESS V, and placebo in PRESS VI.
-
Duration: 24 weeks for PRESS V and 12 weeks for PRESS VI.
-
Primary Efficacy Endpoint: Percentage change in serum triglyceride levels from baseline.
-
Laboratory Methods: Standard enzymatic assays were used for the determination of serum lipids (total cholesterol, triglycerides, HDL-C) and glucose. LDL-C was calculated using the Friedewald formula. HbA1c was measured using high-performance liquid chromatography (HPLC).
Pioglitazone: PROactive Trial
-
Study Design: A large-scale, prospective, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.
-
Participant Population: Patients with type 2 diabetes and a history of macrovascular disease.
-
Intervention: Pioglitazone (force-titrated from 15 to 45 mg daily) or placebo, in addition to existing diabetes and cardiovascular medications.
-
Duration: Mean follow-up of 34.5 months.
-
Primary Endpoint: Time to a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, and other major cardiovascular events.
-
Laboratory Methods: Centralized laboratory for the analysis of HbA1c and lipid profiles using standardized methods.
Fenofibrate: ACCORD-Lipid Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial embedded within the larger Action to Control Cardiovascular Risk in Diabetes (ACCORD) study.
-
Participant Population: Patients with type 2 diabetes at high risk for cardiovascular disease.
-
Intervention: Fenofibrate (160 mg daily) or placebo, in combination with simvastatin.
-
Duration: Mean follow-up of 4.7 years.
-
Primary Endpoint: First occurrence of a major adverse cardiovascular event.
-
Laboratory Methods: Lipid profiles were assessed at designated follow-up visits using a central laboratory.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the design of the cited studies, the following diagrams are provided.
Caption: PPARα and PPARγ Signaling Pathways.
Caption: Generalized Randomized Controlled Trial Workflow.
Conclusion
Saroglitazar demonstrates a reproducible and clinically significant effect on key metabolic parameters, particularly in reducing triglycerides and improving glycemic control. Its dual PPARα/γ agonism provides a comprehensive approach to managing diabetic dyslipidemia. When compared to single PPAR agonists like pioglitazone (PPARγ) and fenofibrate (PPARα), saroglitazar offers the advantage of addressing both lipid and glucose abnormalities simultaneously. Newer pan-PPAR agonists like chiglitazar and lanifibranor are also showing promise in clinical trials, suggesting that multi-targeting PPARs is a viable and effective strategy for the treatment of complex metabolic diseases. The data presented in this guide underscore the importance of continued research into the nuanced roles of PPAR isoforms and the development of next-generation agonists with optimized efficacy and safety profiles.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Plasma Lipid Responses to Pemafibrate in Patients With Primary Biliary Cholangitis and Dyslipidemia: A Four-Year Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sipoglitazar's Cardiovascular Profile: A Comparative Analysis Within the Glitazar Class
For Researchers, Scientists, and Drug Development Professionals
The landscape of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, or "glitazars," has been marked by both therapeutic promise and significant cardiovascular safety concerns. Sipoglitazar, developed by Takeda, was one such compound that was discontinued in 2006 due to safety issues, precluding its progression to later-stage clinical trials.[1] This guide provides a comparative analysis of the anticipated cardiovascular effects of this compound by examining data from other glitazars and single PPAR agonists, offering insights into the complex interplay between PPAR activation and cardiovascular outcomes.
The Promise and Peril of Dual PPAR Agonism
Dual PPARα/γ agonists were designed to combine the lipid-lowering effects of PPARα activation (similar to fibrates) with the insulin-sensitizing effects of PPARγ activation (similar to thiazolidinediones), aiming for a comprehensive treatment for type 2 diabetes and dyslipidemia.[2][3] While effective in improving glycemic control and lipid profiles, many glitazars, including muraglitazar, tesaglitazar, and aleglitazar, were discontinued due to adverse cardiovascular events such as heart failure, gastrointestinal bleeding, and bone fractures.[1][2] this compound's development was halted for similar safety reasons, highlighting a potential class-wide cardiovascular risk.
Comparative Efficacy on Cardiovascular Markers
Due to the early discontinuation of this compound, direct clinical data on its impact on cardiovascular markers is limited. However, by examining data from other dual PPAR agonists like Saroglitazar and single PPAR agonists such as Pioglitazone (a PPARγ agonist) and Fenofibrate (a PPARα agonist), we can infer the likely effects and understand the therapeutic window and risks.
Impact on Lipid Profile
The following table summarizes the effects of various PPAR agonists on key lipid markers. Saroglitazar, as a dual agonist, demonstrates a broad-spectrum lipid-modifying capacity.
| Compound | Drug Class | Triglycerides (TG) | LDL-C | HDL-C | Total Cholesterol (TC) | Non-HDL-C | VLDL-C | Apolipoprotein B (ApoB) |
| Saroglitazar (4mg) | Dual PPARα/γ Agonist | ↓ 45.0% | ↓ 5% | ↑ (variable) | ↓ 7.7% | ↓ 32.5% | ↓ 45.5% | ↓ 10.9% |
| Pioglitazone (45mg) | PPARγ Agonist | ↓ 15.5% | ↑ 3.5% | ↑ 14.9% | ↑ 9.1% | - | ↓ 8.8% | - |
| Fenofibrate | PPARα Agonist | ↓ (Significant) | - | ↑ (Significant) | ↓ (Significant) | - | - | - |
Data for Saroglitazar and Pioglitazone is from a 24-week comparative study in patients with diabetic dyslipidemia. Fenofibrate data is based on its known mechanism and outcomes from studies like the FIELD trial.
Impact on Glycemic Control
Dual PPAR agonists also influence glycemic parameters, a key aspect of their intended therapeutic profile.
| Compound | Drug Class | HbA1c Change (from baseline) | Fasting Plasma Glucose (FPG) |
| Saroglitazar (4mg) | Dual PPARα/γ Agonist | ↓ 1.47% | ↓ 22.6 mg/dL |
| Pioglitazone (30mg) | PPARγ Agonist | ↓ 1.41% | - |
Data is from a 24-week study in patients with Type 2 Diabetes Mellitus.
Experimental Protocols
The data presented is derived from multicenter, randomized, double-blind clinical trials. The methodologies for assessing the primary and secondary endpoints in these studies are standardized.
PRESS V Study Protocol (Saroglitazar vs. Pioglitazone):
-
Study Design: A multicenter, prospective, randomized, double-blind study.
-
Patient Population: Patients with diabetic dyslipidemia.
-
Duration: 24 weeks.
-
Primary Endpoint: Percentage change in triglyceride levels from baseline.
-
Secondary Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, Total Cholesterol, ApoB) and glycemic parameters (FPG, HbA1c).
-
Methodology: Blood samples were collected at baseline and at specified intervals (e.g., 12 and 24 weeks) for biochemical analysis of lipid and glycemic markers.
PRESS XII Study Protocol (Saroglitazar vs. Pioglitazone):
-
Study Design: A 56-week, randomized, double-blind, phase 3 study.
-
Patient Population: Patients with Type 2 Diabetes Mellitus with HbA1c ≥ 7.5%.
-
Intervention: Patients received once-daily doses of Saroglitazar (2mg or 4mg) or Pioglitazone (30mg) in addition to background metformin therapy.
-
Primary Endpoint (at 24 weeks): Change in HbA1c.
-
Efficacy Evaluations: Glycemic parameters (HbA1c, FPG, PPG) and lipid parameters were assessed at weeks 12, 24, and 56.
-
Statistical Analysis: Paired t-test and ANCOVA models were used to analyze the efficacy data.
Signaling Pathways and Mechanism of Action
This compound, like other glitazars, exerts its effects by activating both PPARα and PPARγ receptors. These are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription.
PPARα Activation Pathway:
Caption: PPARα activation by this compound enhances fatty acid oxidation and lipoprotein lipase expression, leading to reduced triglycerides and increased HDL synthesis.
PPARγ Activation Pathway:
References
- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Agonists and Cardiovascular Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Sipoglitazar-Treated Cells: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sipoglitazar, a discontinued anti-diabetic agent, was developed as a triple agonist for peroxisome proliferator-activated receptors alpha (PPARα), gamma (PPARγ), and delta (PPARδ). Due to the cessation of its development, public transcriptomic data from this compound-treated cells is unavailable. This guide provides a predictive comparative analysis of the anticipated transcriptomic effects of this compound. By synthesizing data from studies on selective and dual PPAR agonists, this document outlines the expected gene expression changes and signaling pathways modulated by a triple PPAR agonist in key metabolic tissues like the liver and adipose tissue. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is a potent agonist for all three PPAR isoforms: PPARα, PPARγ, and PPARδ. Each isoform plays a distinct yet complementary role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, mitochondrial biogenesis, and the regulation of cholesterol metabolism.
As a triple agonist, this compound was designed to offer a multi-faceted approach to treating type 2 diabetes by simultaneously improving insulin sensitivity, lipid profiles, and glucose homeostasis. This guide will extrapolate the expected transcriptomic signature of this compound by comparing the effects of other well-characterized PPAR agonists.
Comparative Transcriptomic Effects in Hepatocytes
The liver is a central hub for metabolism and a key target for PPAR agonists. The following table summarizes the expected and observed gene expression changes in hepatocytes treated with different classes of PPAR agonists.
Table 1: Comparison of Gene Expression Changes in Hepatocytes Treated with PPAR Agonists
| Gene Category | PPARα Agonist (e.g., Fenofibrate, GW7647) | PPARγ Agonist (e.g., Rosiglitazone) | Dual PPARα/γ Agonist (e.g., Tesaglitazar) | Predicted Effect of this compound (Triple Agonist) |
| Fatty Acid Oxidation | ↑↑ (e.g., ACOX1, CPT1A, CYP4A11) | ↑ | ↑↑ | ↑↑↑ |
| Lipogenesis | ↓ | ↑ (e.g., SCD1, FASN) | ↔ / ↑ | ↑ |
| Gluconeogenesis | ↓ (e.g., PCK1, G6PC) | ↓ | ↓ | ↓↓ |
| Cholesterol Metabolism | ↓ (e.g., HMGCS1) | ↔ | ↓ | ↓↓ |
| Inflammation | ↓↓ (e.g., NF-κB signaling) | ↓ | ↓↓ | ↓↓↓ |
Data synthesized from comparative studies in human and rodent hepatocytes. The magnitude of change is represented by arrows (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the relative strength of the effect.
Comparative Transcriptomic Effects in Adipocytes
Adipose tissue is the primary site of action for PPARγ agonists and plays a crucial role in systemic insulin sensitivity.
Table 2: Comparison of Gene Expression Changes in Adipocytes Treated with PPAR Agonists
| Gene Category | PPARα Agonist | PPARγ Agonist (e.g., Rosiglitazone) | PPARδ Agonist (e.g., GW501516) | Predicted Effect of this compound (Triple Agonist) |
| Adipogenesis & Lipid Storage | ↔ | ↑↑↑ (e.g., FABP4, LPL, CD36) | ↑ | ↑↑↑ |
| Fatty Acid Oxidation | ↑ | ↔ / ↑ | ↑↑ (e.g., CPT1B, UCP1) | ↑↑↑ |
| Glucose Uptake | ↔ | ↑↑ (e.g., GLUT4) | ↑ | ↑↑↑ |
| Adipokine Secretion | ↔ | ↑ (Adiponectin), ↓ (TNF-α, Resistin) | ↑ (Adiponectin) | ↑↑ (Adiponectin), ↓↓ (TNF-α, Resistin) |
| Mitochondrial Biogenesis | ↑ | ↑ | ↑↑ | ↑↑↑ |
Data synthesized from studies in 3T3-L1 adipocytes and in vivo mouse models. The magnitude of change is represented by arrows (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the relative strength of the effect.
Signaling Pathways and Experimental Workflows
Predicted Signaling Cascade of a Triple PPAR Agonist
The following diagram illustrates the predicted convergent signaling pathways activated by a triple PPAR agonist like this compound, leading to its therapeutic effects.
General Workflow for Comparative Transcriptomics
The diagram below outlines a typical experimental workflow for comparing the transcriptomic effects of different PPAR agonists.
Experimental Protocols
The following are generalized protocols based on methodologies reported in comparative transcriptomics studies of PPAR agonists.
Hepatocyte Culture and Treatment
-
Cell Lines: Primary human hepatocytes, HepaRG cells, or primary rodent hepatocytes.
-
Culture Media: Williams' E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate growth factors.
-
Treatment: Cells are seeded in collagen-coated plates and allowed to attach. After reaching confluence, cells are treated with the respective PPAR agonist (e.g., 10 µM Rosiglitazone, 10 µM Fenofibrate) or vehicle (e.g., 0.1% DMSO) for 24 to 72 hours.
Adipocyte Differentiation and Treatment
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Cocktail: Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, cells are maintained in DMEM with 10% FBS.
-
Treatment: Mature adipocytes (Day 8-12) are treated with PPAR agonists (e.g., 1 µM Rosiglitazone, 10 µM GW501516) or vehicle for 24 to 48 hours.
RNA Sequencing and Analysis
-
RNA Isolation: Total RNA is extracted using TRIzol reagent or a column-based kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop.
-
Library Preparation: RNA-seq libraries are prepared using a standard kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate 50-100 bp paired-end reads.
-
Data Analysis: Raw reads are subjected to quality control using FastQC. Adapters are trimmed, and reads are aligned to the appropriate reference genome (human or mouse) using STAR or HISAT2. Differential gene expression analysis is performed using DESeq2 or edgeR. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed. Pathway and gene ontology analysis are performed using tools such as GSEA or DAVID.
Conclusion
While direct transcriptomic data for this compound is not available, this guide provides a robust, evidence-based prediction of its cellular effects. As a triple PPAR agonist, this compound was anticipated to induce a broad and potent transcriptomic response, combining the beneficial effects of PPARα, γ, and δ activation. This would likely translate to comprehensive improvements in lipid metabolism, glucose homeostasis, and inflammatory tone. The provided comparative data and protocols offer a valuable resource for researchers in the field of metabolic diseases and nuclear receptor signaling, enabling a deeper understanding of the complex regulatory networks governed by PPARs.
Sipoglitazar's Anti-Inflammatory Potential: A Comparative Analysis with Other PPAR Agonists
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Sipoglitazar, benchmarked against other peroxisome proliferator-activated receptor (PPAR) agonists. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols.
This compound, a novel triple agonist of peroxisome proliferator-activated receptors gamma (PPAR-γ), alpha (PPAR-α), and delta (PPAR-δ), is anticipated to possess significant anti-inflammatory properties.[1] While direct clinical data on this compound's anti-inflammatory efficacy is emerging, its mechanism of action can be inferred and compared to other well-researched PPAR agonists such as Rosiglitazone, Pioglitazone, and Saroglitazar. This guide synthesizes available data to offer a comparative perspective on their anti-inflammatory potential.
Mechanism of Anti-Inflammatory Action: A Shared Pathway
The primary anti-inflammatory mechanism of PPAR agonists involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Activation of PPAR-γ and PPAR-α interferes with NF-κB signaling through several mechanisms:
-
Transrepression: Activated PPARs can directly bind to and inhibit the activity of NF-κB and other pro-inflammatory transcription factors like AP-1 and STATs.
-
Induction of IκBα: PPAR-α agonists have been shown to increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Competitive Inhibition: PPAR-γ and NF-κB/p65 can compete for binding to specific promoter regions of target genes, leading to a reduction in the transcription of pro-inflammatory mediators.
This inhibition of the NF-κB pathway leads to a downstream reduction in the production of key inflammatory molecules.
Comparative Efficacy in Modulating Inflammatory Markers
The anti-inflammatory effects of PPAR agonists have been quantified in various preclinical and clinical studies, demonstrating their ability to reduce key inflammatory markers.
| Drug | Target | Model | Key Findings | Reference |
| Rosiglitazone | PPAR-γ | Human clinical trial | Reduced high-sensitivity C-reactive protein (hs-CRP) levels. | |
| Pioglitazone | PPAR-γ | Human clinical trial | Showed anti-inflammatory effects, with a potential for more favorable lipid profiles compared to Rosiglitazone. | |
| Saroglitazar | PPAR-α/γ | Human clinical trial | Demonstrated a significant reduction in triglyceride levels compared to Fenofibrate, another PPAR-α agonist. | |
| Saroglitazar | In vitro (RAW264.7 cells) | Inhibited the NF-κB/NLRP3 pathway, leading to a significant decrease in the secretion of IL-6, IL-1β, and TNF-α. | ||
| Fenofibrate | PPAR-α | Human clinical trial | Reduced triglyceride levels, but to a lesser extent than Saroglitazar. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, a comparator PPAR agonist, or vehicle control for 1 hour.
-
Stimulate the cells with LPS (10-100 ng/mL) for 24 hours to induce an inflammatory response.
3. Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant using commercially available ELISA kits.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used animal model evaluates the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
1. Animals and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
2. Compound Administration:
-
Administer the test compounds (this compound, comparators) or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
Determine the dose-dependent effect of the compounds.
Conclusion
Based on its triple PPAR agonism, this compound is poised to be a potent anti-inflammatory agent. By leveraging the established mechanisms and comparative data from other PPAR agonists like Rosiglitazone, Pioglitazone, and Saroglitazar, researchers can anticipate a broad-spectrum anti-inflammatory profile for this compound. The provided experimental protocols offer a robust framework for the validation and quantitative comparison of this compound's anti-inflammatory properties, which will be crucial for its further development and clinical application. Future studies should focus on direct head-to-head comparisons to precisely delineate its therapeutic potential in inflammatory conditions.
References
- 1. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone attenuates NF-κB-mediated Nox4 upregulation in hyperglycemia-activated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saroglitazar Ameliorates Pulmonary Fibrosis Progression in Mice by Suppressing NF-κB Activation and Attenuating Macrophage M1 Polarization [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sipoglitazar: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Sipoglitazar necessitates adherence to general best practices for pharmaceutical waste management in research settings. Researchers, scientists, and drug development professionals handling this compound must rely on established guidelines for chemical and pharmaceutical waste to ensure safety and regulatory compliance. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide provides a framework based on general principles and data from a similar compound, Saroglitazar.
Hazard Assessment: Insights from a Related Compound
While a specific SDS for this compound is not publicly available, the SDS for Saroglitazar, a compound with a similar name and therapeutic target, offers potential insights into the hazard profile. It is crucial to handle this compound with the assumption of similar hazards until a specific SDS becomes available.
Table 1: Hazard Classification for Saroglitazar [1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container in accordance with local regulation |
| Sensitisation, skin (Category 1, 1A, 1B) | H317: May cause an allergic skin reaction | P501: Dispose of contents/container in accordance with local regulation |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol is a general guideline for the proper disposal of this compound and associated waste materials in a laboratory setting. This procedure is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).
Experimental Protocol: Disposal of this compound
1. Waste Characterization:
- Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under RCRA.[2] This determination may be based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed waste (P- or U-list).[3][4][5]
- In the absence of specific data, it is prudent to manage the waste as hazardous.
2. Segregation of Waste:
- Do not mix this compound waste with other waste streams.
- Segregate the following types of waste into dedicated, clearly labeled containers:
- Unused/Expired this compound: The pure chemical compound.
- Contaminated Labware: Items such as vials, ampules, pipette tips, and gloves that have come into direct contact with this compound.
- Contaminated Personal Protective Equipment (PPE): Gowns, masks, and other PPE worn during handling.
3. Containerization and Labeling:
- Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.
- Label all waste containers clearly with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Contaminated Vials").
4. On-site Accumulation and Storage:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure and accessible only to trained personnel.
5. Disposal Pathway:
- Hazardous Waste: If deemed hazardous, the waste must be collected by your institution's EHS department or a licensed hazardous waste contractor for disposal, which is typically high-temperature incineration.
- Non-Hazardous Waste: If determined to be non-hazardous, it may be disposed of in a manner compliant with institutional and local regulations, which may still require incineration to prevent environmental contamination.
- DEA-Regulated Substances: If the compound were a controlled substance, it would require special handling and documentation for disposal, often through a reverse distributor or a witnessed destruction process. While there is no indication this compound is a controlled substance, this is a critical consideration for pharmaceutical waste in general.
6. Documentation:
- Maintain a detailed inventory of all this compound waste generated and disposed of.
- Retain all disposal records and certificates of destruction provided by the waste management vendor, as these are essential for regulatory compliance and audits.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
By following these general yet critical procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting both personnel and the wider community while maintaining strict regulatory compliance.
References
Essential Safety and Disposal Guidance for Handling Sipoglitazar
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure. When handling Sipoglitazar, the following should be considered standard practice.
Table 1: Recommended Personal Protective Equipment and Engineering Controls
| Category | Specification | Rationale |
| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or creating solutions. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently. | To prevent skin contact. |
| Body Protection | Wear a lab coat or other protective clothing. For larger quantities or potential for significant exposure, impervious clothing is recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory | If engineering controls are insufficient or when handling large quantities, use a full-face respirator with appropriate cartridges. | To prevent inhalation if dust or aerosols are generated. |
This information is based on general safety protocols for handling research chemicals and may not reflect the specific hazards of this compound.
Safe Handling and Operational Plan
A clear operational plan ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
This information is based on general first aid protocols for chemical exposure and should be adapted to the specific institutional guidelines.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as chemical waste.
-
Containerization: Use clearly labeled, sealed, and appropriate chemical waste containers.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
General Guidance for Pharmaceutical Waste:
-
Do not dispose of down the drain or in the regular trash[3].
-
For unused medicines where no specific disposal instructions are provided, the FDA recommends mixing the substance with an unappealing material like dirt or coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash. However, for a research compound, formal chemical waste disposal is the more appropriate route[3].
-
Mechanism of Action: Dual PPAR Agonism
This compound is a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPARα and PPARγ. This dual action allows it to modulate both lipid and glucose metabolism[4]. Understanding this pathway is crucial for researchers in the field.
Caption: This diagram illustrates the dual mechanism of action of this compound as a PPARα and PPARγ agonist, leading to effects on lipid and glucose metabolism.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
